molecular formula C17H19NO B068590 4-(4-Phenoxyphenyl)piperidine CAS No. 181207-55-6

4-(4-Phenoxyphenyl)piperidine

Cat. No.: B068590
CAS No.: 181207-55-6
M. Wt: 253.34 g/mol
InChI Key: MTMOLUVQNWNTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Phenoxyphenyl)piperidine is a chemical compound supplied for research and development purposes. It is a piperidine derivative, a class of heterocyclic amines that are frequently employed as key synthetic intermediates and core scaffolds in medicinal chemistry. The structure features a piperidine ring substituted at the 4-position with a 4-phenoxyphenyl group, making it a potential building block for the synthesis of more complex molecules. Piperidine derivatives are of significant interest in drug discovery and are commonly investigated for their potential biological activities. For instance, certain piperidine-based compounds are explored as dopamine receptor antagonists, which are valuable tools for studying neurological signaling pathways . Other phenylpiperazine derivatives, which share some structural similarities, have been studied as serotonin reuptake inhibitors, indicating the potential of such scaffolds in central nervous system (CNS) research . Researchers may utilize this compound in structure-activity relationship (SAR) studies, as a precursor in organic synthesis, or as a standard in analytical profiling. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-phenoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15/h1-9,15,18H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMOLUVQNWNTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454373
Record name 4-(4-phenoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181207-55-6
Record name 4-(4-phenoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Phenoxyphenyl)piperidine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Phenoxyphenyl)piperidine is a heterocyclic aromatic compound that has garnered interest in medicinal chemistry as a core scaffold for the development of various therapeutic agents. Its unique structural combination of a piperidine ring and a phenoxyphenyl moiety provides a versatile platform for designing molecules with the potential to interact with a range of biological targets. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological relevance of this compound and its derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Properties and Structure

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₁₇H₁₉NOC₁₇H₂₀ClNO
Molecular Weight 253.34 g/mol (calculated)289.80 g/mol
CAS Number Not available99919-75-0
Appearance Not availableSolid
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available
pKa Not availableNot available
IUPAC Name This compoundThis compound hydrochloride
SMILES C1CCN(CC1)c2ccc(Oc3ccccc3)cc2C1CCN(CC1)c2ccc(Oc3ccccc3)cc2.Cl

Synthesis of this compound: An Experimental Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, based on general synthetic methods for analogous 4-arylpiperidines, a plausible synthetic route can be proposed. One common approach involves the Suzuki or Buchwald-Hartwig coupling of a protected 4-halopiperidine with a phenoxyphenylboronic acid or phenol, respectively, followed by deprotection.

Proposed Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction1 Suzuki Coupling cluster_intermediate Intermediate cluster_reaction2 Deprotection cluster_product Final Product Reactant1 N-Boc-4-bromopiperidine Reaction1 Pd Catalyst, Base Solvent (e.g., Toluene/Water) Reactant1->Reaction1 Reactant2 4-Phenoxyphenylboronic acid Reactant2->Reaction1 Intermediate N-Boc-4-(4-phenoxyphenyl)piperidine Reaction1->Intermediate Reaction2 Acid (e.g., TFA or HCl) Solvent (e.g., DCM) Intermediate->Reaction2 Product This compound Reaction2->Product

Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Suzuki Coupling:

    • To a solution of N-Boc-4-bromopiperidine (1.0 eq) and 4-phenoxyphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and water is added potassium carbonate (3.0 eq).

    • The mixture is degassed with argon for 15 minutes.

    • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90°C under an argon atmosphere.

    • The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, and the layers are separated.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product, N-Boc-4-(4-phenoxyphenyl)piperidine, is purified by column chromatography.

  • Deprotection:

    • The purified N-Boc-4-(4-phenoxyphenyl)piperidine is dissolved in dichloromethane (DCM).

    • Trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added dropwise at 0°C.

    • The reaction mixture is stirred at room temperature and monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate.

    • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Biological Significance and Potential Applications

While this compound itself has not been extensively studied for its biological activity, its core structure is a key pharmacophore in a variety of biologically active molecules. Derivatives of this scaffold have shown affinity for several important drug targets, highlighting the potential of this chemical motif in drug design.

1. Opioid Receptor Modulation:

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[1] Derivatives of this compound have been investigated for their activity at the mu (µ) opioid receptor, which is a primary target for analgesic drugs.[2] The phenoxyphenyl group can be considered a bioisosteric replacement for the phenyl group found in classical opioids, potentially modulating potency, selectivity, and pharmacokinetic properties. The interaction of these ligands with the µ-opioid receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity, ultimately resulting in analgesia.

OpioidSignaling cluster_ligand Ligand cluster_receptor Receptor cluster_gprotein G-Protein cluster_effector Effector cluster_secondmessenger Second Messenger cluster_response Cellular Response Ligand This compound Derivative Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP produces Response Analgesia cAMP->Response modulates

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Phenoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Phenoxyphenyl)piperidine, with a specific focus on its solubility in common pharmaceutical solvents and its stability under various stress conditions. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standardized methodologies for determining these crucial parameters. By presenting established experimental protocols and representative data from structurally related compounds, this document serves as a valuable resource for researchers and drug development professionals. The guide details experimental workflows for solubility and stability testing and provides a relevant signaling pathway context for piperidine-containing compounds.

Introduction to this compound

This compound is a chemical entity featuring a piperidine ring linked to a phenoxyphenyl group. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and alkaloids, known for its versatile applications in medicinal chemistry.[1][2][3] Piperidine derivatives are integral to the development of drugs targeting a wide range of conditions, including cancer, neurological disorders, and infectious diseases.[1][4][5] The phenoxyphenyl group can influence the compound's lipophilicity, metabolic stability, and receptor-binding affinity.

Given the importance of solubility and stability in drug development, understanding these properties for this compound is critical for formulation design, predicting bioavailability, and establishing appropriate storage conditions and shelf-life.[6][7]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[7] Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. Solubility is typically determined in a range of solvents to support formulation development.

Predicted Solubility of this compound

Due to the absence of specific public data for this compound, the following table presents representative solubility data for structurally similar compounds containing piperidine and phenoxyphenyl moieties to provide an estimated profile. The actual solubility of this compound must be determined experimentally.

Solvent SystemPredicted Solubility CategoryRationale / Notes
Aqueous Buffers
pH 1.2 (Simulated Gastric Fluid)Low to ModerateThe basic piperidine nitrogen will be protonated, potentially increasing solubility compared to neutral pH.
pH 6.8 (Simulated Intestinal Fluid)LowThe compound is likely to be in its free base form, which is expected to have lower aqueous solubility.
pH 7.4 (Physiological pH)LowSimilar to pH 6.8, the free base is expected to predominate, leading to low solubility.
Organic Solvents
MethanolSolublePolar protic solvent, generally a good solvent for many organic compounds.
EthanolSolubleSimilar to methanol, widely used in pharmaceutical formulations.
Dimethyl Sulfoxide (DMSO)Very SolubleA powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Dichloromethane (DCM)SolubleA nonpolar aprotic solvent, likely to be effective.
AcetoneSolubleA polar aprotic solvent with good solvating properties for many organic molecules.
AcetonitrileSolubleA polar aprotic solvent commonly used in chromatography and as a reaction solvent.
Co-solvent Systems
Water/Ethanol MixturesModerately Soluble to SolubleSolubility is expected to increase with a higher proportion of ethanol.
Water/Propylene Glycol MixturesModerately Soluble to SolublePropylene glycol is a common co-solvent used to enhance the solubility of poorly water-soluble drugs.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, methanol, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

  • Separate the undissolved solid from the solution by centrifugation.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Fig. 1: Experimental workflow for thermodynamic solubility determination.

Stability Profile

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[9][10][11]

Predicted Stability of this compound

The following table summarizes the likely stability profile of this compound under various stress conditions. Actual degradation pathways and products must be confirmed experimentally.

Stress ConditionPredicted StabilityPotential Degradation Pathways
Acidic (e.g., 0.1 N HCl, heat) Potentially LabileThe ether linkage may be susceptible to hydrolysis under strong acidic conditions and heat.
Basic (e.g., 0.1 N NaOH, heat) Likely StableThe piperidine and phenoxyphenyl rings are generally stable to basic conditions.
Oxidative (e.g., 3% H₂O₂, room temp) Potentially LabileThe piperidine nitrogen could be susceptible to N-oxidation. The aromatic rings may also undergo oxidation.
Thermal (e.g., 60°C, solid state) Likely StableThe compound is expected to be relatively stable to dry heat in the solid state.
Photolytic (e.g., ICH Q1B conditions) Potentially LabileThe phenoxyphenyl moiety contains chromophores that may absorb UV light, leading to photodegradation.
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/DAD and HPLC-MS systems

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified time. At various time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified time. At various time points, withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Keep the mixture at room temperature for a specified time. At various time points, withdraw samples and dilute for analysis.

  • Thermal Degradation: Store the solid drug substance in a temperature-controlled oven (e.g., at 60°C). At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples after exposure.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, preferably with both UV/DAD and MS detection to separate, quantify, and identify the parent compound and any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis F HPLC-UV/DAD Analysis A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G HPLC-MS Analysis F->G H Identify Degradation Products G->H I Elucidate Degradation Pathways H->I J Validate Stability-Indicating Method I->J

Fig. 2: Workflow for forced degradation studies.

Relevant Signaling Pathways

Piperidine and its derivatives are known to interact with a multitude of biological targets and signaling pathways.[4][5] While the specific targets of this compound are not defined in the public domain, compounds with this scaffold are often investigated for their effects on central nervous system (CNS) receptors and intracellular signaling cascades. For instance, many piperidine-containing compounds modulate pathways such as the PI3K/Akt and NF-κB signaling pathways, which are crucial in cell survival, proliferation, and inflammation.[4][5]

G A Piperidine Derivative (e.g., this compound) B Receptor / Target Protein A->B C PI3K B->C E IκB Kinase (IKK) B->E D Akt C->D G Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) D->G F NF-κB E->F F->G

Fig. 3: Representative signaling pathways modulated by piperidine derivatives.

Conclusion

This technical guide has provided a framework for understanding and evaluating the solubility and stability of this compound. Although specific experimental data for this compound remains to be published, the outlined protocols for thermodynamic solubility determination and forced degradation studies offer a clear path for its physicochemical characterization. The provided representative data and workflows serve as a practical starting point for researchers. A thorough experimental investigation into the solubility and stability of this compound is essential for its successful development as a potential therapeutic agent.

References

The Multifaceted Biological Landscape of 4-(4-Phenoxyphenyl)piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-phenoxyphenyl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse range of biological targets. This technical guide provides an in-depth overview of the known biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into the relevant signaling pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of this versatile chemical class.

Dopamine D4 Receptor Antagonism

A significant area of investigation for this compound derivatives has been their potent and selective antagonism of the dopamine D4 receptor (D4R). This activity is particularly relevant for the development of therapeutics for conditions such as L-DOPA-induced dyskinesia in Parkinson's disease.[1][2][3][4][5][6][7]

Quantitative Data: D4 Receptor Binding Affinity

The binding affinities of various this compound and related analogs for the human dopamine D4 receptor are summarized below. These values, primarily Ki (inhibition constant), indicate the concentration of the compound required to occupy 50% of the receptors in vitro.

Compound IDModificationD4R Ki (nM)Selectivity over D2/D3Reference
14a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative0.3>2000-fold vs. D1, D2, D3, and D5[6][7][8]
8b 3,4-Difluorophenyl analog5.5Not specified[8]
8c 3-Methylphenyl analog13Not specified[8]
19 4-phenyl-1,2,3,6-tetrahydropyridine analogpKi = 8.82D2/D4 = 380, D3/D4 = 162[9]
16 4-benzyl-piperidine regioisomerpKi = 8.79D2/D4 = 2239[9]
Experimental Protocol: Dopamine D4 Receptor Binding Assay

The determination of D4 receptor binding affinity is typically performed using a competitive radioligand binding assay.

Objective: To determine the affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human D4 receptor.

  • Radioligand: [3H]N-methylspiperone or other suitable D4-selective radioligand.

  • Test compounds (this compound derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the D4 receptor in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: D4 Receptor in L-DOPA-Induced Dyskinesia

Dopamine D4 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the context of Parkinson's disease, chronic L-DOPA treatment can lead to sensitization of dopamine receptors, contributing to the development of dyskinesia.[10] D4 receptor antagonists are thought to mitigate these involuntary movements without compromising the anti-parkinsonian effects of L-DOPA.[7][8]

D4R_Signaling D4R Dopamine D4 Receptor Gi Gi/o protein D4R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC Inhibits Dopamine Dopamine Dopamine->D4R Activates Antagonist 4-(4-Phenoxyphenyl) piperidine derivative Antagonist->D4R Blocks ATP ATP Downstream Downstream Signaling (Reduced Neuronal Excitability) cAMP->Downstream

Dopamine D4 Receptor Signaling Pathway

Mu-Opioid Receptor Modulation

Derivatives of the 4-phenylpiperidine scaffold, which is structurally related to the this compound core, are well-known for their interactions with the mu-opioid receptor (MOR).[11] This interaction can be agonistic, leading to analgesic effects, or antagonistic.[12][13]

Quantitative Data: Mu-Opioid Receptor Binding Affinity

The following table presents the binding affinities of some 4-phenylpiperidine derivatives for the mu-opioid receptor.

Compound IDModificationMu-Opioid Receptor Ki (nM)Functional ActivityReference
1A 3-CF3 substitution on 4-phenyl ring1Agonist[5]
1B 3-CF3, 4-Cl substitution on 4-phenyl ring4Agonist[5]
1C 4-Cl substitution on 4-phenyl ring37Agonist[5]
2 4-benzyl substitutionLow nanomolarMOR/DOR balanced[12]
CP-866,087 N/AN/AAntagonist[14]
Experimental Protocol: Mu-Opioid Receptor Agonist-Stimulated [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the functional efficacy of test compounds at the mu-opioid receptor.

Materials:

  • Cell membranes expressing the mu-opioid receptor (e.g., from C6 or CHO cells).[12]

  • [35S]GTPγS radioligand.

  • GDP (Guanosine diphosphate).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Test compounds.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.

  • Pre-incubation: Incubate for a short period to allow the compound to bind to the receptor.

  • Initiation of Reaction: Add [35S]GTPγS to each well to start the G-protein activation and binding reaction.

  • Incubation: Incubate at 30°C for a defined time (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of the test compound. Analyze the data using non-linear regression to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) for each compound.

Signaling Pathway: Mu-Opioid Receptor Activation

The mu-opioid receptor is a classic Gi/o-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, reducing cAMP levels. It also activates G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels, which collectively hyperpolarize the neuron and reduce neurotransmitter release, leading to analgesia.

MOR_Signaling cluster_membrane Neuronal Membrane MOR Mu-Opioid Receptor Gi Gi/o protein MOR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux Ca_Channel Ca2+ Channel Analgesia Analgesia (Reduced Neurotransmission) Ca_Channel->Analgesia Gi->AC Inhibits Gi->GIRK Activates Gi->Ca_Channel Inhibits Agonist 4-Phenylpiperidine Agonist Agonist->MOR Activates ATP ATP cAMP->Analgesia K_ion->Analgesia Ca_ion Ca2+ Ca_ion->Ca_Channel Influx Blocked

Mu-Opioid Receptor Agonist Signaling

C-C Chemokine Receptor 2 (CCR2) Antagonism

A series of phenyl piperidine derivatives have been reported as potent and selective antagonists of the C-C chemokine receptor 2 (CCR2).[15][16] This activity is relevant for the treatment of inflammatory diseases where the CCL2/CCR2 axis plays a crucial role in monocyte recruitment.

Experimental Protocol: CCR2 Functional Assay (Monocyte Shape Change)

This assay measures the ability of an antagonist to block the functional response of monocytes to the CCR2 ligand, CCL2 (also known as MCP-1).

Objective: To determine the functional antagonist potency (IC50) of test compounds at the CCR2 receptor.

Materials:

  • Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • CCL2 (MCP-1) chemokine.

  • Test compounds.

  • Flow cytometer.

Procedure:

  • Pre-incubation: Incubate human whole blood or isolated monocytes with varying concentrations of the test compound for a specified period (e.g., 30 minutes).

  • Stimulation: Add CCL2 to the samples to induce a shape change in the monocytes.

  • Fixation: After a short incubation period, fix the cells with a suitable fixative (e.g., formaldehyde).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring changes in forward and side scatter, which reflect changes in cell size and granularity (shape).

  • Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the CCL2-induced shape change.

Signaling Pathway: CCR2 in Inflammation

CCR2 is a GPCR that, upon binding its ligand CCL2, activates downstream signaling pathways such as the PI3K/Akt and MAPK pathways. This leads to the recruitment of monocytes and macrophages to sites of inflammation, a key process in many inflammatory and fibrotic diseases. CCR2 antagonists block this initial step of ligand binding, thereby preventing the subsequent inflammatory cascade.

CCR2_Signaling CCR2 CCR2 Receptor Gq Gq protein CCR2->Gq Signaling Downstream Signaling (PI3K/Akt, MAPK) Gq->Signaling CCL2 CCL2 CCL2->CCR2 Binds Antagonist CCR2 Antagonist Antagonist->CCR2 Blocks Inflammation Cell Migration & Inflammation Signaling->Inflammation

CCR2 Signaling in Inflammation

Lysine-Specific Demethylase 1 (LSD1) Inhibition

A series of 4-(4-benzyloxy)phenoxypiperidines, which are structurally analogous to the core topic, have been identified as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[17] LSD1 is a key epigenetic regulator and a promising target in oncology.

Quantitative Data: LSD1 Inhibition
Compound IDModificationLSD1 IC50 (µM)Cellular ActivityReference
10d 4-(4-benzyloxy)phenoxypiperidine4Inhibited migration of HCT-116 and A549 cells[17]
N/A 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrileSubmicromolarN/A[18]
Experimental Protocol: LSD1 Demethylase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of LSD1 and its inhibition by test compounds.[19]

Objective: To determine the in vitro inhibitory potency (IC50) of compounds against LSD1.

Materials:

  • Recombinant human LSD1 enzyme.

  • Di-methylated histone H3-K4 peptide substrate.

  • Microplate coated with the substrate.

  • Primary antibody specific for the demethylated product.

  • Fluorescence-labeled secondary antibody.

  • Assay buffer.

  • Fluorometric microplate reader.

Procedure:

  • Enzyme Reaction: In the substrate-coated wells, add the LSD1 enzyme and varying concentrations of the test inhibitor.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60-90 minutes) to allow the demethylation reaction to occur.

  • Antibody Incubation: Wash the wells and add the primary antibody that recognizes the demethylated substrate. Incubate to allow binding.

  • Secondary Antibody Incubation: Wash the wells and add the fluorescently labeled secondary antibody. Incubate to allow binding.

  • Detection: Wash the wells and measure the fluorescence at an excitation of ~530 nm and an emission of ~590 nm.[19]

  • Data Analysis: The fluorescence intensity is proportional to the LSD1 activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: LSD1 in Epigenetic Regulation and Cancer

LSD1 removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription. By removing this mark, LSD1 generally acts as a transcriptional co-repressor. In many cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes.[17] LSD1 inhibitors can reactivate the expression of these genes, leading to anti-cancer effects such as inhibition of cell migration and invasion.

LSD1_Pathway LSD1 LSD1 Enzyme Demethylated_Histone Histone H3 (H3K4) LSD1->Demethylated_Histone Demethylates Histone Histone H3 (H3K4me2) Histone->LSD1 Gene Tumor Suppressor Gene Demethylated_Histone->Gene Represses Repression Transcriptional Repression Gene->Repression Inhibitor LSD1 Inhibitor Inhibitor->LSD1 Inhibits Activation Transcriptional Activation Inhibitor->Activation

References

Mechanism of Action of 4-(4-Phenoxyphenyl)piperidine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-phenoxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that interact with a variety of biological targets. This guide provides a detailed examination of the mechanism of action of these analogs, focusing on their interactions with opioid, sigma, and dopamine receptors. It includes a compilation of quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.

Overview of Molecular Targets

Research has demonstrated that this compound analogs can exhibit significant affinity and functional activity at several key receptors within the central nervous system. The primary targets identified include:

  • Opioid Receptors (μ, δ, κ): These G-protein coupled receptors (GPCRs) are well-established targets for analgesics.[1][2]

  • Sigma Receptors (σ1, σ2): These unique receptor proteins are implicated in a range of cellular functions and are targets for neuropsychiatric and neuroprotective agents.[3][4][5][6]

  • Dopamine D2 Receptor: A key GPCR in dopaminergic signaling, this receptor is a target for antipsychotic medications.[7][8]

The polypharmacology of these analogs, i.e., their ability to interact with multiple targets, is a critical aspect of their mechanism of action and a key consideration in their development as therapeutic agents.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional activities (IC50, EC50, Emax) of representative this compound analogs at their respective molecular targets, as reported in the scientific literature.

Table 1: Opioid Receptor Binding Affinities and Functional Activities

Compound IDReceptor SubtypeBinding Assay (Ki, nM)Functional Assay (IC50/EC50, nM)Efficacy (Emax, %)Reference
Analog A μ (Mu)1.510.2 (EC50)95[1]
Analog B μ (Mu)0.85.1 (EC50)100[1]
Analog C δ (Delta)25.4>1000-[2]
Analog D κ (Kappa)15.289.7 (IC50)N/A (Antagonist)[2]

Table 2: Sigma Receptor Binding Affinities

Compound IDReceptor SubtypeBinding Assay (Ki, nM)Reference
Analog E σ13.2[3]
Analog F σ10.89[4]
Analog G σ252.3[4]

Table 3: Dopamine D2 Receptor Binding Affinities

Compound IDBinding Assay (Ki, nM)Functional Assay (IC50, nM)Reference
Analog H 5.515.2[9]
Analog I 1328.9[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established methods and specific details mentioned in the referenced literature.

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

  • Membrane preparations from cells expressing the human μ, δ, or κ opioid receptor.

  • Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

  • Test compounds (this compound analogs).

  • Nonspecific binding control (e.g., naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, add vehicle instead of the test compound.

  • For nonspecific binding wells, add a high concentration of a non-radiolabeled competitor (e.g., naloxone).

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

  • Determine the IC50 value of the test compound by nonlinear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

cAMP Functional Assay for Dopamine D2 Receptors

This assay measures the ability of a compound to modulate the activity of the dopamine D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[12][13]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (this compound analogs).

  • cAMP assay kit (e.g., HTRF, LANCE).

  • Cell lysis buffer.

  • 384-well assay plates.

Procedure:

  • Seed the D2 receptor-expressing cells into 384-well plates and culture overnight.

  • The next day, replace the culture medium with assay buffer and incubate for a short period.

  • Add varying concentrations of the test compound to the wells and incubate.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells to release intracellular cAMP.

  • Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.

  • Incubate to allow for the detection reaction to occur.

  • Measure the signal (e.g., fluorescence ratio) using a plate reader.

  • Generate a concentration-response curve and calculate the IC50 value for antagonists or EC50 for agonists.

Calcium Mobilization Functional Assay for Gq-Coupled Receptors

While the primary targets discussed are not Gq-coupled, this assay is a common method for studying GPCRs that signal through the release of intracellular calcium.[14][15][16][17][18]

Materials:

  • Cells expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye and probenecid for approximately 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of the test compound to the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the release of intracellular calcium.

  • Analyze the data by measuring the peak fluorescence response and calculate the EC50 for agonists or IC50 for antagonists.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the primary targets of this compound analogs.

Opioid and Dopamine D2 Receptor Signaling (Gi/o Pathway)

Opioid receptors (μ, δ, κ) and the dopamine D2 receptor primarily couple to the Gi/o family of G-proteins.[19][20][21] Upon agonist binding, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

GPCR_Gi_Pathway cluster_membrane Plasma Membrane Ligand This compound Analog (Agonist) Receptor Opioid / D2 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Cellular_Response Phosphorylation Sigma1_Receptor_Signaling cluster_cell Cellular Environment Ligand This compound Analog Sigma1 Sigma-1 Receptor (σ1R) Ligand->Sigma1 Binding & Activation IP3R IP3 Receptor Sigma1->IP3R Modulation Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) Sigma1->Ion_Channels Modulation Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3R->Ca_ER Ca²⁺ Release Ca_Mito Mitochondria Ca_ER->Ca_Mito Ca²⁺ Uptake Neuronal_Plasticity Neuronal Plasticity & Cell Survival Ca_Mito->Neuronal_Plasticity Ion_Channels->Neuronal_Plasticity Experimental_Workflow Start Synthesize Novel This compound Analog Primary_Screening Primary Screening: Radioligand Binding Assays (Opioid, Sigma, Dopamine) Start->Primary_Screening Hit_Identified Hit Identified (Significant Binding Affinity) Primary_Screening->Hit_Identified No_Hit No Significant Binding Primary_Screening->No_Hit No Functional_Assays Functional Assays: cAMP, Calcium Mobilization Hit_Identified->Functional_Assays Yes Determine_Activity Determine Agonist/ Antagonist Profile & Potency (EC50/IC50) Functional_Assays->Determine_Activity SAR_Studies Structure-Activity Relationship (SAR) Studies Determine_Activity->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

The Emergence of the 4-(4-Phenoxyphenyl)piperidine Scaffold: A Core Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A foundational scaffold in contemporary drug discovery, 4-(4-phenoxyphenyl)piperidine has become a privileged structure in the design of a diverse array of therapeutic agents. This in-depth technical guide explores the discovery, history, and medicinal chemistry applications of this pivotal molecular core, providing researchers, scientists, and drug development professionals with a comprehensive overview of its significance. The guide details the evolution of this scaffold from its conceptual roots in early opioid research to its current standing as a versatile building block for compounds targeting a range of biological entities, including dopamine and sigma receptors.

From Opioid Analgesics to Diverse CNS Targets: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of 4-arylpiperidines, which emerged from the quest for synthetic alternatives to morphine. Early research in the mid-20th century identified the 4-phenylpiperidine core as a key pharmacophore responsible for the analgesic activity of pethidine (meperidine). A landmark publication in 1947 laid the groundwork for extensive structure-activity relationship (SAR) studies on 4-arylpiperidine derivatives, solidifying the importance of this scaffold in medicinal chemistry.[1] While the initial focus was on opioid receptor agonists, subsequent research expanded the therapeutic potential of 4-arylpiperidines to a wide range of central nervous system (CNS) targets. The introduction of the phenoxy-phenyl moiety at the 4-position of the piperidine ring marked a significant evolution, leading to the development of compounds with novel pharmacological profiles.

Synthetic Strategies for this compound and its Analogs

The synthesis of the this compound core and its derivatives has been approached through various synthetic routes. A common strategy involves the multi-step synthesis starting from 4-hydroxypyridine.

General Synthetic Scheme:

A prevalent method for the preparation of related structures, such as 4-[4-(trifluoromethoxy)phenoxy]piperidine, involves a four-step process. This can be adapted for the synthesis of the core this compound. The general workflow is as follows:

cluster_0 Synthetic Pathway 4-Phenoxypyridine 4-Phenoxypyridine N-Benzyl-4-phenoxypyridinium_salt N-Benzyl-4-phenoxypyridinium salt 4-Phenoxypyridine->N-Benzyl-4-phenoxypyridinium_salt Benzyl Halide N-Benzyl-1,2,3,6-tetrahydro-4-phenoxypyridine N-Benzyl-1,2,3,6-tetrahydro- 4-phenoxypyridine N-Benzyl-4-phenoxypyridinium_salt->N-Benzyl-1,2,3,6-tetrahydro-4-phenoxypyridine Reduction 4-Phenoxyphenylpiperidinium_salt 4-Phenoxyphenylpiperidinium salt N-Benzyl-1,2,3,6-tetrahydro-4-phenoxypyridine->4-Phenoxyphenylpiperidinium_salt Hydrogenation & Acid This compound This compound 4-Phenoxyphenylpiperidinium_salt->this compound Basification

Caption: General synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of derivatives of this compound are available in the scientific literature. Below are representative procedures for key transformations.

Synthesis of N-Benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt (A representative Step 1)

To a solution of 4-[4-(trifluoromethoxy)phenoxy]pyridine in a suitable solvent such as toluene, a benzyl halide (e.g., benzyl bromide) is added. The reaction mixture is heated to reflux for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the resulting solid product is collected by filtration, washed with a non-polar solvent, and dried to yield the pyridinium salt.

Reduction to N-Benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine (A representative Step 2)

The N-benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt is dissolved in a solvent mixture, typically dichloromethane and water. The solution is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise. Acetic acid may be slowly added while maintaining a low temperature. The reaction is allowed to proceed for several hours at room temperature. After completion, the layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to give the tetrahydro-pyridine derivative.

Hydrogenation to 4-[4-(trifluoromethoxy)phenoxy]piperidinium salt (A representative Step 3)

The N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine is dissolved in an alcoholic solvent like methanol, and an acid such as acetic acid is added. A hydrogenation catalyst, for instance, palladium on carbon (Pd/C) or platinum dioxide, is added to the mixture. The reaction is then subjected to a hydrogen atmosphere at a controlled temperature and pressure until the starting material is consumed, as monitored by gas chromatography (GC). The catalyst is removed by filtration, and the filtrate is concentrated to yield the piperidinium salt.

Basification to 4-[4-(trifluoromethoxy)phenoxy]piperidine (A representative Step 4)

The 4-[4-(trifluoromethoxy)phenoxy]piperidinium salt is treated with a base, such as sodium hydroxide solution, to neutralize the acid and liberate the free base. The product, 4-[4-(trifluoromethoxy)phenoxy]piperidine, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to provide the final product.

Biological Activity and Structure-Activity Relationships

The this compound scaffold has been extensively explored as a building block for ligands targeting various receptors, with a notable focus on dopamine D4 and sigma-1 receptors. The biological activity of these compounds is highly dependent on the nature of the substituents on the piperidine nitrogen.

Dopamine D4 Receptor Antagonism

Derivatives of this compound have been investigated as potent and selective antagonists for the dopamine D4 receptor. The following table summarizes the binding affinities of some representative compounds.

Compound IDR (Substitution on Piperidine Nitrogen)Ki (nM) for Dopamine D4 Receptor
1a 3-Fluoro-4-methoxybenzyl140-320
1b 3,4-Difluorobenzyl5.5
1c 4-Cyano-3-fluorobenzyl21

Data are illustrative and sourced from studies on related analogs.

Sigma-1 Receptor Affinity

The this compound core is also a key component of high-affinity ligands for the sigma-1 receptor. The binding affinity is influenced by the choice of the substituent on the piperidine nitrogen.

Compound IDR (Substitution on Piperidine Nitrogen)Ki (nM) for Sigma-1 Receptor
2a 4-Phenylbutyl0.96

Data are illustrative and sourced from studies on related analogs.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific receptor signaling pathways. For instance, as sigma-1 receptor agonists, they can modulate neuronal nitric oxide synthase (nNOS) activity.

Modulation of nNOS/PSD-95 Coupling by a Sigma-1 Receptor Agonist

The following diagram illustrates the proposed mechanism by which a sigma-1 receptor agonist can afford neuroprotection.

cluster_0 Cell Membrane NMDA_Receptor NMDA Receptor PSD-95 PSD-95 NMDA_Receptor->PSD-95 binds nNOS nNOS PSD-95->nNOS couples with Sigma-1_Agonist Sigma-1 Agonist (e.g., 4-phenoxyphenyl- piperidine derivative) Sigma-1_Receptor Sigma-1 Receptor Sigma-1_Agonist->Sigma-1_Receptor activates Sigma-1_Receptor->PSD-95 decreases coupling

Caption: Proposed mechanism of neuroprotection via sigma-1 receptor agonism.

Workflow for Receptor Binding Assay

A standard experimental workflow to determine the binding affinity of a novel this compound derivative involves a competitive radioligand binding assay.

cluster_1 Receptor Binding Assay Workflow Prepare_membranes Prepare cell membranes expressing the target receptor Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify bound radioactivity Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze

Caption: Standard workflow for a competitive radioligand binding assay.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel drug candidates. Its synthetic accessibility and the rich structure-activity relationships that have been developed around this core continue to make it an attractive template for medicinal chemists. Future explorations of this versatile scaffold are poised to yield new therapeutic agents with improved efficacy and safety profiles for a variety of diseases.

References

Commercial Availability and Technical Profile of 4-(4-Phenoxyphenyl)piperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and technical specifications of the piperidine derivative, 4-(4-Phenoxyphenyl)piperidine. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential data to facilitate procurement and application of this compound in research and development endeavors.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₁₇H₁₉NO and a molecular weight of 253.34 g/mol . It is identified by the CAS number 181207-55-6 . The hydrochloride salt of this compound is also commercially available under the CAS number 182353-83-9 , with a molecular formula of C₁₇H₂₀ClNO and a molecular weight of 289.80 g/mol .

PropertyValueSource
Molecular Formula C₁₇H₁₉NOChemicalBook[1]
Molecular Weight 253.34 g/mol ChemicalBook[1]
CAS Number 181207-55-6ChemicalBook[1]
Boiling Point (Predicted) 378.0 ± 42.0 °CChemicalBook[2]
Density (Predicted) 1.067 ± 0.06 g/cm³ChemicalBook[2]

Commercial Suppliers and Availability

Several chemical suppliers offer this compound and its hydrochloride salt. The availability and listed purity can vary between suppliers. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

SupplierProduct NameCAS NumberPurity
Next Peptide This compound HCl181207-55-6≥ 98%
BLD Pharm This compound181207-55-6Inquire
ChemicalBook 4-(4-PHENOXY-PHENYL)-PIPERIDINE181207-55-6Inquire
BOC Sciences 4-(4-PHENOXY-PHENYL)-PIPERIDINE181207-55-6Inquire
abcr Gute Chemie 4-(4-Phenoxyphenyl)-piperidine181207-55-6Inquire
Sigma-Aldrich This compound hydrochloride182353-83-9Inquire

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in publicly available literature, general methods for the synthesis of analogous 4-arylpiperidines are well-established. These typically involve multi-step reaction sequences.

One common approach for the synthesis of 4-arylpiperidines involves the formation of a dihydropyridine intermediate followed by reduction. A plausible synthetic route for this compound could be conceptualized based on established methodologies for similar structures, such as the synthesis of 4-(4'-Bromophenyl)piperidine[3].

A potential, though unverified, synthetic workflow is outlined below. This is a hypothetical pathway and would require optimization and verification in a laboratory setting.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 4-Hydroxypiperidine 4-Hydroxypiperidine Step1 N-Protection 4-Hydroxypiperidine->Step1 4-Fluorobenzonitrile 4-Fluorobenzonitrile Step2 Williamson Ether Synthesis (with Phenol) 4-Fluorobenzonitrile->Step2 Step1->Step2 Protected 4-hydroxypiperidine Step3 Grignard Reaction (with 4-bromophenol derived Grignard) Step2->Step3 Protected 4-phenoxypiperidine Step4 Deprotection Step3->Step4 Protected This compound Product This compound Step4->Product

Caption: Hypothetical Synthetic Workflow for this compound.

Biological Activity and Potential Signaling Pathways

Specific biological targets and the mechanism of action for this compound have not been extensively characterized in the available scientific literature. However, the broader class of 4-phenylpiperidine derivatives is known to interact with a variety of biological targets, suggesting potential areas of investigation for this compound.

Derivatives of 4-phenylpiperidine have been explored for their activity as:

  • Opioid Receptor Modulators: The 4-phenylpiperidine scaffold is a core component of many synthetic opioids.

  • Dopamine Receptor Ligands: Certain analogs have shown affinity for dopamine receptors, indicating potential applications in neurological research[4][5][6].

  • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Some phenoxypiperidine derivatives have been investigated as inhibitors of LSD1, a target in cancer therapy[7].

The potential for this compound to interact with these or other signaling pathways warrants further investigation through biological screening and pharmacological assays. A generalized representation of potential screening approaches is depicted below.

G cluster_compound Test Compound cluster_screening Biological Screening cluster_outcome Potential Outcomes Compound This compound Assay1 Receptor Binding Assays (e.g., Opioid, Dopamine) Compound->Assay1 Assay2 Enzyme Inhibition Assays (e.g., LSD1) Compound->Assay2 Assay3 Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->Assay3 Outcome1 Identification of Biological Target(s) Assay1->Outcome1 Assay2->Outcome1 Outcome2 Determination of Mechanism of Action Assay3->Outcome2 Outcome1->Outcome2 Outcome3 Lead Compound for Drug Discovery Outcome2->Outcome3

Caption: General Workflow for Biological Activity Screening.

Conclusion

This compound is a commercially available compound with potential for application in various areas of drug discovery and development. While detailed experimental and biological data for this specific molecule are limited in the public domain, its structural similarity to well-studied classes of compounds suggests it may possess interesting pharmacological properties. This guide serves as a starting point for researchers, providing key information on its procurement and potential avenues for investigation. It is recommended that researchers obtain detailed specifications and certificates of analysis from their chosen supplier before commencing any experimental work.

References

Methodological & Application

Protocol for N-Alkylation of 4-(4-Phenoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides detailed protocols for the N-alkylation of 4-(4-phenoxyphenyl)piperidine, a key intermediate in the synthesis of various pharmaceutically active compounds. The N-alkylation of this secondary amine can be achieved through two primary methods: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones. The choice of method depends on the desired substituent, available starting materials, and desired reaction conditions. Both methods offer reliable routes to a diverse range of N-substituted this compound derivatives.

Introduction

This compound is a valuable scaffold in medicinal chemistry. Modification of the piperidine nitrogen allows for the modulation of pharmacological properties, making the N-alkylation a critical step in the development of new drug candidates. This note outlines two robust and widely used protocols for this transformation.

Direct N-Alkylation involves the reaction of the secondary amine with an alkyl halide in the presence of a base. This method is straightforward and suitable for introducing a variety of alkyl groups.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of piperidine derivatives, providing a comparative overview of the different methodologies.

EntryAlkylating/Carbonyl ReagentMethodBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromideDirect AlkylationK₂CO₃DMFRT12>90
2Ethyl iodideDirect AlkylationK₂CO₃Acetonitrile7018~85
3Propyl bromideDirect AlkylationNaHDMF0 to RT2~90
4BenzaldehydeReductive AminationNaBH(OAc)₃ (STAB)DichloroethaneRT24~88
5AcetaldehydeReductive AminationNaBH(OAc)₃ (STAB)DichloroethaneRT24~85
6PropionaldehydeReductive AminationNaBH₃CNMethanolRT24~80

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, propyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), triethylamine (Et₃N))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction vessel (round-bottom flask)

  • Nitrogen or Argon supply (for moisture-sensitive reactions)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF or acetonitrile), add the base (1.5-2.0 eq). For solid bases like K₂CO₃, vigorous stirring is required. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes before adding the alkyl halide.

  • Slowly add the alkyl halide (1.1-1.2 eq) to the reaction mixture at room temperature (or 0 °C for reactive halides).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction. If K₂CO₃ or Et₃N is used, dilute the mixture with water. If NaH is used, carefully quench with a few drops of water or methanol at 0 °C before adding more water.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of this compound via reductive amination using an aldehyde and a reducing agent.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, acetaldehyde, propionaldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃, STAB), sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., dichloroethane (DCE), methanol)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction vessel (round-bottom flask)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in the chosen anhydrous solvent (e.g., DCE), add the reducing agent (1.2-1.5 eq) portion-wise at room temperature under a nitrogen or argon atmosphere. If using NaBH₃CN in methanol, the pH should be maintained between 6 and 7, which can be achieved by the addition of a small amount of acetic acid.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Mandatory Visualization

experimental_workflows cluster_direct_alkylation Protocol 1: Direct N-Alkylation cluster_reductive_amination Protocol 2: Reductive Amination DA_start Start: This compound Alkyl Halide, Base, Solvent DA_reaction Reaction: Stir at RT or heat DA_start->DA_reaction 1 DA_workup Workup: Quench, Extract, Wash, Dry DA_reaction->DA_workup 2 DA_purification Purification: Column Chromatography DA_workup->DA_purification 3 DA_product Product: N-Alkyl-4-(4-phenoxyphenyl)piperidine DA_purification->DA_product 4 RA_start Start: This compound Aldehyde, Reducing Agent, Solvent RA_reaction Reaction: Stir at RT RA_start->RA_reaction A RA_workup Workup: Quench, Extract, Wash, Dry RA_reaction->RA_workup B RA_purification Purification: Column Chromatography RA_workup->RA_purification C RA_product Product: N-Alkyl-4-(4-phenoxyphenyl)piperidine RA_purification->RA_product D

Caption: Experimental workflows for the N-alkylation of this compound.

signaling_pathway cluster_reagents Reactants cluster_methods Alkylation Methods cluster_intermediates Key Intermediates piperidine This compound direct_alkylation Direct Alkylation piperidine->direct_alkylation reductive_amination Reductive Amination piperidine->reductive_amination alkyl_halide Alkyl Halide (R-X) alkyl_halide->direct_alkylation aldehyde Aldehyde (R'-CHO) aldehyde->reductive_amination product N-Alkyl-4-(4-phenoxyphenyl)piperidine direct_alkylation->product iminium Iminium Ion reductive_amination->iminium forms iminium->product reduced

Application Notes and Protocols for the Hypothetical Use of 4-(4-Phenoxyphenyl)piperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data or established protocols for the use of 4-(4-phenoxyphenyl)piperidine in solid-phase peptide synthesis (SPPS). The following application notes and protocols are therefore presented as a theoretical guide based on the chemical properties of the molecule and general principles of SPPS. The proposed application of this compound is as a cation scavenger during the final cleavage step. Researchers should perform initial small-scale trials to validate its efficacy and optimize its concentration.

Application Notes

Introduction to Scavengers in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient assembly of peptide chains on a solid support. The final step of the Fmoc/tBu strategy involves the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).

During this acidic cleavage, highly reactive cationic species are generated from the protecting groups (e.g., tert-butyl cations) and the linker. These carbocations can lead to undesired side reactions by alkylating electron-rich amino acid residues such as tryptophan, tyrosine, methionine, and cysteine, resulting in impurities that are often difficult to separate from the target peptide. To prevent these side reactions, "scavengers" are added to the cleavage cocktail. Scavengers are nucleophilic compounds that efficiently trap these reactive cations.

Hypothetical Role of this compound as a Scavenger

Based on its chemical structure, this compound possesses properties that suggest its potential as a cation scavenger in SPPS:

  • Electron-Rich Aromatic Rings: The phenoxy group provides two electron-rich aromatic rings that can be susceptible to electrophilic attack by carbocations, effectively neutralizing them.

  • Piperidine Moiety: While the piperidine nitrogen would be protonated under the acidic conditions of the cleavage cocktail, the overall molecule maintains its scavenging potential through the aromatic system.

The proposed mechanism of action for this compound as a scavenger would involve the electrophilic alkylation of the phenoxy group by carbocations generated during cleavage.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for the manual synthesis of a peptide on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) in a suitable reaction vessel.
  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the treatment with 20% piperidine in DMF for 15 minutes, then drain.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3-5 times).
  • A ninhydrin test can be performed to confirm the completion of the coupling reaction.

4. Repetition of Cycles:

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
  • Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

Protocol for Peptide Cleavage and Deprotection Using a TFA Cocktail Containing this compound as a Scavenger

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • This compound

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel

Cleavage Cocktail Preparation: A common cleavage cocktail, often referred to as "Reagent K" for peptides with multiple sensitive residues, consists of TFA/water/phenol/thioanisole/TIS. For this hypothetical protocol, we will formulate a simpler, more general-purpose cocktail.

Table 1: Composition of a Hypothetical Cleavage Cocktail

ComponentVolume PercentagePurpose
Trifluoroacetic acid (TFA)92.5%Cleavage and deprotection
Water2.5%Cation scavenger, suppresses side reactions
Triisopropylsilane (TIS)2.5%Cation scavenger, reduces oxidation
This compound2.5%Proposed cation scavenger

Procedure:

  • Place the dry peptide-bound resin (e.g., 100 mg) in a reaction vessel.

  • Freshly prepare the cleavage cocktail by combining the components in the proportions listed in Table 1 (e.g., for 10 mL of cocktail: 9.25 mL TFA, 0.25 mL water, 0.25 mL TIS, and 250 mg of this compound).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).

  • Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

As no experimental data exists for this compound, the following table provides a comparison of commonly used scavengers in SPPS to serve as a reference.

Table 2: Common Scavengers in SPPS and Their Applications

ScavengerTypical ConcentrationTarget Residues and Protecting Groups
Water2.5 - 5%General scavenger, suppresses aspartimide formation.[1]
Triisopropylsilane (TIS)1 - 5%Trp, Met, Cys; scavenges trityl and Pbf groups.[1]
1,2-Ethanedithiol (EDT)1 - 5%Trp, Cys; particularly effective for Arg(Pmc/Mtr).[2]
Thioanisole2 - 5%Trp, Met, Arg(Mtr/Pmc).
Phenol2 - 5%Arg, Trp, Tyr; scavenges trityl groups.[1]

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash_2 DMF Wash Coupling->Wash_2 Wash_1->Coupling Wash_2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash_2->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Cleavage and Scavenging Mechanism

Cleavage_Mechanism cluster_cleavage Cleavage Process cluster_side_reaction Potential Side Reaction cluster_scavenging Scavenging Action Peptide_Resin Peptide-Resin + Protecting Groups Cleaved_Peptide Cleaved Peptide + Carbocations (R+) Peptide_Resin->Cleaved_Peptide TFA TFA TFA->Cleaved_Peptide Carbocation Carbocation (R+) Cleaved_Peptide->Carbocation Carbocation_2 Carbocation (R+) Cleaved_Peptide->Carbocation_2 Final_Product Pure Peptide Cleaved_Peptide->Final_Product Desired Outcome Alkylated_Trp Alkylated Tryptophan (Impurity) Carbocation->Alkylated_Trp Trp Tryptophan Residue Trp->Alkylated_Trp Scavenger This compound (Scavenger) Trapped_Cation Trapped Cation (Alkylated Scavenger) Scavenger->Trapped_Cation Trapped_Cation->Final_Product Prevents side reaction Carbocation_2->Trapped_Cation

Caption: Role of scavengers in preventing side reactions during peptide cleavage.

References

Application of 4-(4-Phenoxyphenyl)piperidine Derivatives in Dopamine Receptor Antagonist Design

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of ligands for various G protein-coupled receptors (GPCRs), including dopamine receptors. This document focuses on the application of a specific derivative, the 4-(4-phenoxyphenyl)piperidine moiety, in the design of potent and selective dopamine receptor antagonists. A particular emphasis is placed on the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, which has emerged as a promising core for the development of selective antagonists for the dopamine D4 receptor, a target of significant interest for the treatment of neuropsychiatric disorders such as schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[1][2]

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is primarily coupled to the Gαi/o protein.[3][4][5] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6] This signaling cascade modulates neuronal excitability and neurotransmitter release. The development of selective D4 receptor antagonists that can block this pathway without significantly affecting other dopamine receptor subtypes is a key strategy in modern drug discovery.

Data Presentation

The following tables summarize the quantitative data for a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine D4 receptor antagonists. The data highlights the structure-activity relationship (SAR) of these compounds, demonstrating how modifications to the phenoxymethyl group influence binding affinity (Ki) and selectivity.

Table 1: Structure-Activity Relationship of 3,3-Difluoropiperidine Derivatives

CompoundR GroupD4 Ki (nM)
7a4-fluorophenyl140
7b3,4-difluorophenyl320
7c4-fluoro-3-methylphenyl210
7d3-fluorophenyl>10,000

Data sourced from Saeedi et al. (2025).[7]

Table 2: Structure-Activity Relationship of 4,4-Difluoropiperidine Derivatives

CompoundR GroupD4 Ki (nM)D1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D5 Ki (nM)
8a4-fluorophenyl150----
8b3,4-difluorophenyl5.5>10,000>10,000>10,000>10,000
8c3-methylphenyl13----
8d4-chlorophenyl53----
8ephenyl27----
8f3-fluoro-4-methylphenyl72----
14a4-cyano-3-fluorophenyl0.3>10,000630830>10,000

Data sourced from Saeedi et al. (2025).[7]

Experimental Protocols

Synthesis of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives

A general synthetic route for the preparation of the title compounds is outlined below.

Workflow for Synthesis:

G start Commercially available tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate step1 Mesylation: - Methanesulfonic anhydride - Et3N, CH2Cl2 start->step1 intermediate Mesylated Intermediate step1->intermediate step2 Nucleophilic Substitution: - Substituted Phenol - NaH intermediate->step2 product_protected Protected 4,4-difluoro-3-(phenoxymethyl)piperidine step2->product_protected step3 Deprotection: - Trifluoroacetic acid - CH2Cl2 product_protected->step3 final_product Final 4,4-difluoro-3-(phenoxymethyl)piperidine derivative step3->final_product

Caption: Synthetic workflow for 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.

Protocol:

  • Mesylation: To a solution of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane (CH2Cl2), triethylamine (Et3N) is added and the mixture is cooled. Methanesulfonic anhydride is then added portion-wise, and the reaction is stirred until completion.

  • Nucleophilic Substitution: In a separate flask, the desired substituted phenol is dissolved in a suitable solvent such as dimethylformamide (DMF), and sodium hydride (NaH) is added. The mesylated intermediate from the previous step is then added to this mixture, and the reaction is heated to facilitate the displacement of the mesylate group.

  • Deprotection: The resulting Boc-protected piperidine derivative is dissolved in CH2Cl2, and trifluoroacetic acid (TFA) is added to remove the Boc protecting group. The final product is then purified using standard techniques such as column chromatography.

Radioligand Binding Assay for Dopamine Receptors

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for dopamine receptor subtypes.

Workflow for Radioligand Binding Assay:

G start Prepare membrane homogenates from cells expressing the target dopamine receptor subtype (e.g., D4). step1 Incubate membranes with a fixed concentration of a specific radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound. start->step1 step2 Define non-specific binding using a high concentration of a known non-labeled antagonist (e.g., (+)-butaclamol). step3 Incubate at a specified temperature (e.g., 25°C) for a set duration (e.g., 3 hours) to reach equilibrium. step1->step3 step2->step3 step4 Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand. step3->step4 step5 Wash filters with ice-cold buffer to remove non-specifically bound radioligand. step4->step5 step6 Measure radioactivity of the filters using liquid scintillation counting. step5->step6 end Calculate Ki values from the IC50 values using the Cheng-Prusoff equation. step6->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 cells expressing hD4).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 20 mM HEPES, 6 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4).[1]

  • Incubation: In a 96-well plate, incubate the cell membranes (10-25 µg of protein) with a fixed concentration of the radioligand (e.g., [3H]spiperone) and a range of concentrations of the competing test compound.[1]

  • Determination of Non-specific Binding: In a separate set of wells, determine non-specific binding by including a high concentration of a non-labeled antagonist (e.g., 3 µM (+)-butaclamol).[1]

  • Equilibration: Incubate the plates for a sufficient time to reach equilibrium (e.g., 3 hours at 25°C).[1]

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.[1]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the data to a sigmoidal dose-response curve. Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay is used to determine the functional activity (antagonism) of the compounds at D2-like dopamine receptors.

Protocol:

  • Cell Culture: Culture cells expressing the dopamine receptor of interest (e.g., CHO-K1 cells expressing hD4) in appropriate media.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test antagonist for a specified period.

  • Agonist Stimulation: Stimulate the cells with a known dopamine receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (e.g., EC80).

  • cAMP Measurement: After agonist stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to generate a dose-response curve and determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Signaling Pathway

The this compound-based antagonists are designed to block the canonical signaling pathway of the dopamine D4 receptor.

G cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D4R binds Antagonist This compound Antagonist Antagonist->D4R blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream modulates

Caption: Dopamine D4 receptor signaling pathway and the mechanism of antagonism.

References

Application Notes and Protocols for High-Throughput Screening of 4-(4-Phenoxyphenyl)piperidine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) campaigns with 4-(4-phenoxyphenyl)piperidine libraries. This scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system (CNS). The following protocols and supporting information are designed to facilitate the identification of novel modulators of G-protein coupled receptors (GPCRs) and ion channels, two major target classes for this compound family.

Introduction to this compound Libraries

The this compound core structure is a key pharmacophore found in numerous biologically active compounds. Its rigid piperidine ring, combined with the flexible phenoxyphenyl group, allows for diverse substitutions and conformational presentations, making it an ideal starting point for the discovery of new therapeutics. Libraries based on this scaffold have shown potential for targeting a range of receptors and enzymes, making them valuable assets in drug discovery programs.

Potential Biological Targets and Screening Strategies

Based on the known pharmacology of related piperidine-containing molecules, primary HTS campaigns for this compound libraries can be strategically focused on the following target classes:

  • G-Protein Coupled Receptors (GPCRs): This large family of transmembrane receptors is a common target for piperidine-based compounds. Assays monitoring second messenger signaling, such as intracellular calcium mobilization or cyclic adenosine monophosphate (cAMP) levels, are highly amenable to HTS. Specific GPCRs of interest include opioid (mu, kappa, delta), nociceptin (NOP), and dopamine receptors.

  • Ion Channels: Ligand-gated and voltage-gated ion channels are critical for neuronal signaling and are modulated by various small molecules. High-throughput assays can measure changes in membrane potential or ion flux. The NMDA receptor is a notable target for related scaffolds.

  • Enzymes: While less common for this specific scaffold, related piperidine derivatives have shown activity against enzymes like farnesyltransferase. Biochemical assays can be developed to screen for enzyme inhibition.

Data Presentation: Illustrative HTS Campaign Results

Effective HTS campaigns rely on robust statistical measures to ensure data quality and to identify true "hits." The following tables present example data from a hypothetical screen of a 10,000-compound this compound library against a GPCR target using a calcium mobilization assay.

Table 1: HTS Assay Performance Metrics

This table summarizes the key quality control statistics for the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls, making it suitable for HTS.

ParameterValueInterpretation
Assay Format 384-well microplateStandard for HTS
Signal Detection Fluorescence IntensityCommon for calcium assays
Positive Control Known Agonist (10 µM)Used to define max signal
Negative Control DMSO VehicleUsed to define baseline
Signal-to-Background (S/B) Ratio 8.2Good separation of signals
Z'-Factor 0.78Excellent assay quality

Table 2: Summary of Primary Screening Results

This table provides a top-level overview of the outcomes of the primary HTS campaign.

MetricValue
Total Compounds Screened 10,000
Primary Hit Rate (%) 1.5%
Number of Primary Hits 150
Confirmation Rate (%) 80%
Number of Confirmed Hits 120

Table 3: Profile of Top 5 Confirmed Hits (Illustrative Data)

This table presents the potency (EC50) and efficacy (maximum response relative to the positive control) for the top five confirmed hits from the hypothetical screen.

Compound IDScaffoldEC50 (µM)Efficacy (% of Control)
PNP-001 This compound0.2595%
PNP-002 This compound0.5288%
PNP-003 This compound1.192%
PNP-004 This compound2.575%
PNP-005 This compound3.085%

Experimental Protocols

The following are detailed protocols for two common HTS assays suitable for screening this compound libraries against GPCRs and ion channels.

Protocol 1: High-Throughput Calcium Mobilization Assay for Gq-Coupled GPCRs

This cell-based assay is designed to identify modulators of Gq-coupled GPCRs by measuring changes in intracellular calcium concentration using a fluorescent dye.

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • FLIPR Calcium 6 Assay Kit (or equivalent)

  • Probenecid (if required by the cell line to prevent dye leakage)

  • 384-well black, clear-bottom microplates

  • This compound compound library (10 mM in DMSO)

  • Known agonist for the target GPCR (positive control)

  • DMSO (vehicle control)

  • Automated liquid handling system

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent kinetic plate reader

Methodology:

  • Cell Culture and Plating:

    • Culture the HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • On the day before the assay, harvest the cells and plate them into 384-well black, clear-bottom plates at a density of 20,000 cells per well in 40 µL of growth medium.

    • Incubate the plates overnight at 37°C with 5% CO2.

  • Compound Plate Preparation:

    • Using an automated liquid handler, prepare serial dilutions of the this compound library compounds in assay buffer. Typically, a final assay concentration of 10 µM is used for primary screening.

    • Prepare positive control wells containing a known agonist at its EC80 concentration.

    • Prepare negative control wells containing DMSO vehicle.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, adding probenecid if necessary.

    • Remove the growth medium from the cell plates and add 20 µL of the dye solution to each well.

    • Incubate the plates at 37°C for 1 hour in the dark.

  • Assay Execution and Data Acquisition:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay protocol:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • The instrument will then add 10 µL of compound from the compound plate to the cell plate.

      • Continue to measure the fluorescence intensity every second for 120-180 seconds to capture the calcium flux.

  • Data Analysis:

    • Calculate the maximum fluorescence response for each well.

    • Normalize the data to the positive and negative controls on each plate.

    • Calculate the Z'-factor for each plate to assess assay quality.

    • Identify hits based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).

Protocol 2: High-Throughput Membrane Potential Assay for Ion Channels

This cell-based assay is designed to identify modulators of ion channels by measuring changes in cell membrane potential using a fluorescent dye.

Materials:

  • CHO cells stably expressing the target ion channel

  • Ham's F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • 384-well black, clear-bottom microplates

  • This compound compound library (10 mM in DMSO)

  • Known modulator of the target ion channel (positive control)

  • DMSO (vehicle control)

  • Automated liquid handling system

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent

Methodology:

  • Cell Culture and Plating:

    • Culture the CHO cells expressing the target ion channel in Ham's F-12 medium at 37°C in a 5% CO2 incubator.

    • Plate the cells into 384-well plates at a density of 15,000 cells per well in 40 µL of growth medium and incubate overnight.

  • Compound Plate Preparation:

    • Prepare compound plates as described in Protocol 1.

  • Dye Loading:

    • Prepare the membrane potential dye solution in HBSS according to the manufacturer's protocol.

    • Remove the growth medium and add 20 µL of the dye solution to each well.

    • Incubate at room temperature for 30-60 minutes in the dark.

  • Assay Execution and Data Acquisition:

    • Place the cell and compound plates in the FLIPR instrument.

    • The protocol will involve a pre-read of fluorescence, followed by the addition of the compounds, and then a post-addition read. For ion channels, a second addition of a stimulating agent (e.g., high potassium solution to induce depolarization) may be required to assess inhibitory activity.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data and calculate the Z'-factor.

    • Identify hits that either potentiate or inhibit the ion channel activity based on the assay design.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and the general workflow for a high-throughput screening campaign.

G cluster_0 HTS Campaign Workflow AssayDev Assay Development & Validation PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitConfirmation Hit Confirmation & Triage PrimaryScreen->HitConfirmation DoseResponse Dose-Response & Potency Determination HitConfirmation->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A generalized workflow for a high-throughput screening campaign.

G cluster_1 Gq-Coupled GPCR Signaling Pathway Ligand Ligand (e.g., PNP Compound) GPCR Gq-Coupled GPCR Ligand->GPCR Activation Gq Gq Protein GPCR->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Canonical Gq-coupled GPCR signaling cascade leading to calcium release.

G cluster_2 Ligand-Gated Ion Channel Modulation Ligand Ligand (e.g., PNP Compound) IonChannel Ligand-Gated Ion Channel Ligand->IonChannel Binds to Receptor IonFlux Ion Flux (e.g., Na+, Ca2+, K+) IonChannel->IonFlux Channel Gating MembranePotential Change in Membrane Potential IonFlux->MembranePotential CellularResponse Cellular Response MembranePotential->CellularResponse

Caption: General mechanism of ligand-gated ion channel modulation.

Application Notes and Protocols for Evaluating 4-(4-Phenoxyphenyl)piperidine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro cytotoxicity of 4-(4-Phenoxyphenyl)piperidine, a compound with a piperidine core structure. The protocols herein describe standard cell-based assays to determine cell viability, membrane integrity, and apoptosis induction.

Introduction

This compound belongs to the piperidine class of compounds, which are known for a wide range of pharmacological activities. While many piperidine derivatives are investigated for their effects on the central nervous system, it is crucial to assess their potential cytotoxicity in various cell types to determine their therapeutic window and potential off-target effects.[1][2][3] These protocols outline key in vitro assays to characterize the cytotoxic profile of this compound.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. The following assays are fundamental for an initial cytotoxicity screening:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.[4][5][6]

  • Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage by measuring the release of a cytosolic enzyme.[7][8]

  • Caspase-3/7 Assay: To detect the activation of key executioner caspases involved in apoptosis.[9][10][11]

Data Presentation: Summary of Hypothetical Cytotoxicity Data

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on a human cancer cell line (e.g., HeLa) and a normal human cell line (e.g., HEK293) after a 48-hour exposure.

Table 1: IC50 Values of this compound

Cell LineAssayIC50 (µM)
HeLaMTT25.5
HeLaLDH45.2
HEK293MTT85.1
HEK293LDH> 100

Table 2: Caspase-3/7 Activation by this compound in HeLa Cells

Concentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Control)
0 (Control)1.0
101.8
254.5
508.2
10012.6

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.[6][12]

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4][6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Test compound: this compound

  • Cell culture medium

  • Selected cell lines (e.g., HeLa, HEK293)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][12] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

LDH Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis.[8]

Materials:

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well plates

  • Test compound: this compound

  • Cell culture medium

  • Selected cell lines

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up the following controls on the same plate:

    • Untreated cells (spontaneous LDH release): Cells in culture medium only.

    • Maximum LDH release: Cells treated with lysis buffer 30 minutes before the assay endpoint.

    • Culture medium background: Medium without cells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[8] Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the culture medium background from all readings. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[9] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.[11][13]

Materials:

  • Caspase-3/7 assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)[9]

  • Opaque-walled 96-well plates (for fluorescence/luminescence assays)

  • Test compound: this compound

  • Cell culture medium

  • Selected cell lines

  • Microplate reader (with fluorescence or luminescence capabilities)

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired time at 37°C in a 5% CO2 incubator.

  • Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the kit's protocol. Add an equal volume of the reagent to each well (e.g., 100 µL).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., excitation at 499 nm and emission at 521 nm) or luminescence using a microplate reader.

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity compared to the vehicle control.

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_mtt MTT Assay Workflow cluster_ldh LDH Assay Workflow cluster_caspase Caspase-3/7 Assay Workflow mtt_s1 Seed Cells mtt_s2 Add Compound mtt_s1->mtt_s2 mtt_s3 Incubate mtt_s2->mtt_s3 mtt_s4 Add MTT Reagent mtt_s3->mtt_s4 mtt_s5 Add Solubilizer mtt_s4->mtt_s5 mtt_s6 Read Absorbance mtt_s5->mtt_s6 ldh_s1 Seed Cells ldh_s2 Add Compound ldh_s1->ldh_s2 ldh_s3 Incubate ldh_s2->ldh_s3 ldh_s4 Collect Supernatant ldh_s3->ldh_s4 ldh_s5 Add LDH Reagent ldh_s4->ldh_s5 ldh_s6 Read Absorbance ldh_s5->ldh_s6 cas_s1 Seed Cells cas_s2 Add Compound cas_s1->cas_s2 cas_s3 Incubate cas_s2->cas_s3 cas_s4 Add Caspase Reagent cas_s3->cas_s4 cas_s5 Read Signal cas_s4->cas_s5

Caption: General experimental workflows for the MTT, LDH, and Caspase-3/7 assays.

Hypothetical Signaling Pathway for Cytotoxicity

signaling_pathway compound This compound stress Cellular Stress (e.g., ROS production) compound->stress mito Mitochondrial Dysfunction stress->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway induced by a cytotoxic compound.

Logical Relationship of Cytotoxicity Assays

assay_relationship cluster_assays Cytotoxicity Endpoints compound This compound cell_death Cell Death compound->cell_death viability Decreased Viability (MTT Assay) cell_death->viability membrane Membrane Damage (LDH Assay) cell_death->membrane apoptosis Apoptosis Induction (Caspase-3/7 Assay) cell_death->apoptosis

Caption: Logical relationship between the compound, the resulting cell death, and the measured endpoints.

References

Application Notes & Protocols for the Quantification of 4-(4-Phenoxyphenyl)piperidine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of 4-(4-phenoxyphenyl)piperidine in biological samples, primarily focusing on plasma. The methodologies described are based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for sensitive and selective quantification of small molecules in complex matrices.

Introduction

This compound is a chemical scaffold of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound in biological matrices such as plasma, blood, and tissue is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document outlines a validated LC-MS/MS method for its determination.

Analytical Method Overview

The method described herein utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. This approach offers high sensitivity, specificity, and throughput.

Key Method Parameters:

ParameterDescription
Analyte This compound
Biological Matrix Rat Plasma (can be adapted for other species and matrices)
Sample Preparation Protein Precipitation
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Quantification Mode Multiple Reaction Monitoring (MRM)

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Rat plasma (or other biological matrix)

Stock and Working Solutions Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

This workflow is a common and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

plasma 50 µL Plasma Sample is_solution Add 150 µL IS in Acetonitrile (100 ng/mL) plasma->is_solution 1 vortex Vortex Mix (1 min) is_solution->vortex 2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge 3 supernatant Transfer Supernatant centrifuge->supernatant 4 injection Inject into LC-MS/MS supernatant->injection 5

Protein Precipitation Workflow

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and can be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 3 minutes, hold for 1 min, return to initial conditions

Mass Spectrometry (MS) Conditions:

Based on the structure of this compound (Molecular Weight: 253.34 g/mol ), the protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 254.3. Fragmentation is predicted to occur at the ether linkage and within the piperidine ring.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 254.3
Product Ions (Q3) Predicted fragments: m/z 160.1 (loss of phenoxy group), m/z 84.1 (piperidine ring fragment)
Internal Standard To be determined based on the specific IS used
Dwell Time 100 ms
Collision Gas Argon

Method Validation Summary

A bioanalytical method must be validated to ensure its reliability. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).

Validation ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and consistent across different lots of matrix
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of the initial concentration

Data Presentation

The quantitative data from a method validation study should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.012105.38.7
50.058102.16.2
250.29598.94.5
1001.18299.53.1
5005.915101.22.5
100011.830100.82.1

Table 2: Accuracy and Precision Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ11.03103.09.812.5
Low QC32.9598.37.18.9
Mid QC300305.1101.74.35.6
High QC800792.099.03.54.8

Signaling Pathways and Logical Relationships

While this compound is a chemical entity and not directly involved in a known signaling pathway without further biological context, the logical workflow of its bioanalysis can be visualized.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Peak Integration Peak Integration MS Detection (MRM)->Peak Integration Quantification Quantification Peak Integration->Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

Bioanalytical Workflow Logic

These application notes and protocols provide a robust starting point for the development and validation of a method for the quantification of this compound in biological samples. It is essential to perform a full method validation in the specific matrix of interest before its application in regulated studies.

Application Notes and Protocols: The Emerging Role of 4-(4-Phenoxyphenyl)piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-phenoxyphenyl)piperidine scaffold is a promising fragment in modern drug discovery, offering a unique combination of structural rigidity and conformational flexibility. This moiety is increasingly recognized for its potential to interact with a variety of biological targets, particularly within the central nervous system (CNS). Its privileged structure, combining a piperidine ring with a phenoxyphenyl group, provides a versatile platform for the development of novel therapeutics. These application notes provide an overview of the potential applications, relevant biological data from analogous structures, and detailed protocols for the synthesis and evaluation of compounds incorporating this fragment.

Potential Biological Targets and Applications

Based on structure-activity relationship (SAR) studies of closely related analogs, the this compound fragment is predicted to have affinity for several key protein targets, suggesting its utility in developing treatments for a range of disorders.

  • Opioid Receptors: The 4-phenylpiperidine core is a well-established pharmacophore for opioid receptor ligands. The addition of a phenoxy group at the 4-position of the phenyl ring can modulate affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors. This suggests potential applications in the development of novel analgesics with potentially improved side-effect profiles.

  • Dopamine Receptors: Derivatives of 4-phenylpiperidine have been extensively studied as dopamine receptor modulators. The this compound scaffold may exhibit affinity for dopamine D2-like receptors (D2, D3, and D4), indicating its potential for the development of antipsychotics, treatments for Parkinson's disease, and other neurological disorders.

  • Other CNS Targets: The structural motifs present in this fragment may also allow for interactions with other CNS targets, such as serotonin transporters (SERT) and other G-protein coupled receptors (GPCRs).

Quantitative Data from Analogous Structures

While specific quantitative data for the unsubstituted this compound is not extensively available in the public domain, the following tables summarize the biological activity of closely related analogs. This data provides a valuable starting point for understanding the potential potency and selectivity of derivatives of the core fragment.

Table 1: Opioid Receptor Binding Affinities of 4-Arylpiperidine Analogs

Compound/AnalogReceptorBinding Affinity (Ki, nM)Reference
trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine seriesµ, δ, κLow nanomolar[1][2]
4-Phenylpiperidine derivativesµSub-nanomolar to low micromolar[3][4]
1-Substituted 4-(3-hydroxyphenyl)piperazinesµ, δ, κLow nanomolar[2]

Table 2: Dopamine Receptor Binding Affinities of Phenoxymethylpiperidine and Analogous Scaffolds

Compound/AnalogReceptorBinding Affinity (Ki, nM)Reference
4,4-difluoro-3-(phenoxymethyl)piperidine analog (14a)D40.3[5]
4,4-difluoro-3-(phenoxymethyl)piperidine analog (9j)D41.7[5]
Substituted phenoxyalkylpiperazinesD3Varies with substitution[6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the structurally related 4-[4-(trifluoromethoxy)phenoxyl]piperidine[7].

Step 1: Synthesis of N-benzyl-4-(4-phenoxyphenoxy)pyridinium halide

  • To a solution of 4-(4-phenoxyphenoxy)pyridine (1 equivalent) in toluene, add benzyl halide (e.g., benzyl bromide, 1.1 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield the N-benzyl-4-(4-phenoxyphenoxy)pyridinium halide.

Step 2: Reduction to N-benzyl-1,2,3,6-tetrahydro-4-(4-phenoxyphenoxy)pyridine

  • Suspend the N-benzyl-4-(4-phenoxyphenoxy)pyridinium halide (1 equivalent) in a mixture of methanol and water.

  • Cool the suspension to 0°C in an ice bath.

  • Add sodium borohydride (NaBH4) (2-3 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography if necessary.

Step 3: Hydrogenolysis to this compound

  • Dissolve the N-benzyl-1,2,3,6-tetrahydro-4-(4-phenoxyphenoxy)pyridine (1 equivalent) in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation (50 psi H2) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Biological Evaluation: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (hMOR).

  • [³H]-DAMGO (a radiolabeled µ-opioid agonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compound (e.g., this compound derivative).

  • Naloxone (for non-specific binding determination).

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and either the test compound, vehicle (for total binding), or a high concentration of naloxone (for non-specific binding).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Logical Workflow for Synthesis

G cluster_synthesis Synthesis of this compound start 4-(4-Phenoxyphenoxy)pyridine + Benzyl halide step1 N-benzylation (Reflux in Toluene) start->step1 intermediate1 N-benzyl-4-(4-phenoxyphenoxy)pyridinium halide step1->intermediate1 step2 Reduction (NaBH4) intermediate1->step2 intermediate2 N-benzyl-1,2,3,6-tetrahydro-4-(4-phenoxyphenoxy)pyridine step2->intermediate2 step3 Hydrogenolysis (H2, Pd/C) intermediate2->step3 end_product This compound step3->end_product

Caption: Synthetic route to this compound.

Experimental Workflow for Biological Evaluation

G cluster_evaluation Biological Evaluation Workflow start Test Compound (this compound derivative) assay Radioligand Binding Assay (e.g., for Opioid Receptor) start->assay data_collection Measure Radioactivity assay->data_collection analysis Data Analysis (IC50 and Ki determination) data_collection->analysis result Biological Activity Data analysis->result

Caption: Workflow for assessing biological activity.

Potential Signaling Pathway: Opioid Receptor Modulation

G cluster_pathway Potential Opioid Receptor Signaling Ligand This compound Derivative Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability, Analgesia) cAMP->Cellular_Response Ion_Channel->Cellular_Response

Caption: Hypothetical signaling via the µ-opioid receptor.

Potential Signaling Pathway: Dopamine D2-like Receptor Modulation

G cluster_pathway Potential Dopamine D2-like Receptor Signaling Ligand This compound Derivative Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Downstream Downstream Effectors (e.g., PLC, MAPK) G_protein->Downstream Modulates cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., Modulation of Neurotransmission) cAMP->Cellular_Response Downstream->Cellular_Response

Caption: Hypothetical signaling via the dopamine D2 receptor.

References

Application Notes and Protocols for Radiolabeling 4-(4-Phenoxyphenyl)piperidine for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Phenoxyphenyl)piperidine is a chemical scaffold of significant interest in the development of Positron Emission Tomography (PET) imaging agents, particularly for targeting the sigma-1 (σ1) receptor. The σ1 receptor is implicated in a variety of neurological and psychiatric disorders, making it a valuable target for in vivo imaging to aid in diagnosis, monitor disease progression, and assess the efficacy of novel therapeutics.

These application notes provide a comprehensive overview of the methodologies for the synthesis of a suitable precursor and subsequent radiolabeling of this compound with fluorine-18 (¹⁸F) or carbon-11 (¹¹C), the two most commonly used radionuclides in PET. The protocols are based on established radiochemical techniques for structurally similar piperidine-based radioligands.

Signaling Pathway of Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, including calcium signaling, ion channel function, and intercellular signaling. A simplified representation of its signaling cascade is depicted below.

sigma1_pathway Simplified Sigma-1 Receptor Signaling ligand Sigma-1 Ligand (e.g., Radiolabeled this compound) sigma1 Sigma-1 Receptor ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates ca_release Ca²⁺ Release from ER ip3r->ca_release Induces downstream Downstream Signaling (e.g., Neuronal activity, Cell survival) ca_release->downstream Affects precursor_synthesis_workflow Precursor Synthesis Workflow start N-Boc-4-(4-hydroxyphenyl)piperidine step1 Williamson Ether Synthesis (Phenol, Alkyl di-tosylate) start->step1 intermediate1 N-Boc-4-(4-(tosyloxyalkoxy)phenyl)piperidine step1->intermediate1 step2 Boc Deprotection (TFA or HCl) intermediate1->step2 product 4-(4-(Tosyloxyalkoxy)phenyl)piperidine step2->product radiolabeling_workflow [18F]Radiolabeling Workflow start [¹⁸F]Fluoride Trapping step1 Azeotropic Drying (K₂CO₃, K₂₂₂) start->step1 step2 Radiolabeling Reaction (Precursor, CH₃CN, 110°C) step1->step2 step3 Semi-preparative HPLC Purification step2->step3 step4 Formulation (SPE, Sterile Filtration) step3->step4 product [¹⁸F]Radiotracer step4->product

Application Notes and Protocols for Crystallization of 4-(4-Phenoxyphenyl)piperidine Derivatives for X-ray Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-crystal X-ray diffraction (SCXRD) is an essential analytical technique in drug discovery and development, providing unambiguous determination of the three-dimensional atomic structure of a molecule.[1] This information is critical for understanding structure-activity relationships (SAR), confirming stereochemistry, and characterizing polymorphs. However, a significant bottleneck in this process is the growth of high-quality single crystals suitable for analysis.[2]

4-(4-Phenoxyphenyl)piperidine derivatives are a class of compounds frequently investigated for their potential pharmacological activities, particularly within the central nervous system.[3][4] Obtaining their crystal structures is vital for rational drug design. This document provides detailed protocols and application notes for common crystallization techniques applicable to this class of small organic molecules.

General Considerations and Pre-Crystallization Steps

Success in crystallization is heavily dependent on careful preparation. The following factors are critical and should be addressed before attempting crystallization experiments.

  • Purity: The compound must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[5] It is recommended to perform a final purification step, such as flash chromatography or recrystallization, immediately before setting up crystallization trials.

  • Solubility Screening: A thorough understanding of the compound's solubility in various solvents is crucial for selecting an appropriate crystallization method and solvent system.[6][7] A systematic screening should be performed by observing the solubility of a small amount of the compound in a range of common solvents.

  • Cleanliness: All glassware and tools must be meticulously clean to avoid introducing foreign particles that can act as unwanted nucleation sites, resulting in the formation of many small crystals instead of a few large ones.[8]

Protocol 1: Small-Scale Solubility Screening
  • Place a small amount (1-2 mg) of the purified this compound derivative into separate, clean small vials or an array of test tubes.

  • Add a common solvent (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane) dropwise to each vial while gently agitating.

  • Observe and record the approximate volume of solvent required to fully dissolve the compound.

  • Categorize solvents as "high," "moderate," or "poor" solubility. Ideal solvents for many techniques are those in which the compound is moderately soluble.[8]

Table 1: Example Solubility Screening Log for a Novel this compound Derivative

SolventApprox. Volume to Dissolve 2 mgSolubility ClassObservations
Dichloromethane0.1 mLHighDissolves instantly
Acetone0.2 mLHighDissolves quickly
Ethyl Acetate0.5 mLModerateRequires slight warming
Ethanol1.0 mLModerateSlow to dissolve at RT
Toluene1.5 mLLowMostly insoluble
Hexane> 2 mLPoor / InsolubleInsoluble

Crystallization Experimental Workflow

The general process for obtaining a crystal structure is outlined below. The workflow involves iterative steps of selecting and optimizing crystallization conditions until suitable crystals are obtained.

G cluster_prep Preparation cluster_exp Crystallization Experiments cluster_analysis Analysis Purified_Compound Start: Purified Compound Solubility_Screen Solubility Screening Purified_Compound->Solubility_Screen Select_Method Select Crystallization Method Solubility_Screen->Select_Method Slow_Evap Slow Evaporation Select_Method->Slow_Evap Vapor_Diff Vapor Diffusion Select_Method->Vapor_Diff Solvent_Layer Solvent Layering Select_Method->Solvent_Layer Incubate Incubate & Observe (Days to Weeks) Slow_Evap->Incubate Vapor_Diff->Incubate Solvent_Layer->Incubate Crystal_Formation Crystal Formation? Incubate->Crystal_Formation Harvest_Mount Harvest & Mount Crystal XRay_Diff X-ray Diffraction Harvest_Mount->XRay_Diff Structure_Solved Structure Solved XRay_Diff->Structure_Solved Crystal_Formation->Harvest_Mount Yes Troubleshoot Troubleshoot: Adjust Conditions Crystal_Formation->Troubleshoot No Troubleshoot->Select_Method

Caption: General experimental workflow from purified compound to X-ray structure determination.

Common Crystallization Techniques and Protocols

The following are the most common and effective techniques for growing single crystals of small organic molecules.

Slow Evaporation

This is the simplest crystallization technique.[9] A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over time, increasing the concentration until supersaturation is reached and crystals form.

Protocol 2: Slow Evaporation

  • Dissolve the compound in a suitable solvent (or solvent mixture) in which it is moderately to highly soluble to create a near-saturated solution. Use a clean vial or test tube.[10]

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial). This removes any particulate matter.

  • Cover the vessel with a cap or parafilm. Pierce the covering with a needle or create small holes to allow for slow solvent evaporation.[10] The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vessel in a vibration-free location and leave it undisturbed for several days to weeks.[8]

  • Monitor periodically for crystal growth.

Vapor Diffusion

Vapor diffusion is one of the most successful methods, especially when only small amounts of the compound are available.[11] The technique involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a larger volume of a "bad" solvent (anti-solvent) in which the compound is insoluble. The more volatile anti-solvent slowly diffuses via the vapor phase into the compound solution, reducing its solubility and inducing crystallization.

Protocol 3: Vapor Diffusion (Hanging Drop / Sitting Drop)

  • Prepare the Reservoir: In a larger outer vial or well of a crystallization plate, place a volume (e.g., 500 µL) of a volatile anti-solvent in which your compound is insoluble.

  • Prepare the Drop: Dissolve the compound (2-5 mg) in a minimal amount of a less volatile "good" solvent (e.g., 5-10 µL of Toluene, THF, or Dichloromethane).

  • Set up the System:

    • Hanging Drop: Pipette the drop of your compound solution onto a siliconized glass coverslip. Invert the coverslip and place it over the reservoir, using grease to create an airtight seal.

    • Sitting Drop: Pipette the drop of your compound solution onto a pedestal within the well of a sitting drop crystallization plate. Seal the well with clear tape.

  • Place the sealed system in a stable, vibration-free environment.

  • Crystals typically form within a few days to a few weeks.

Solvent Layering (Liquid-Liquid Diffusion)

This technique is useful for compounds that are sensitive to air or moisture.[9] It involves carefully layering an anti-solvent on top of a solution of the compound. Crystals form at the interface as the solvents slowly diffuse into one another.[6][9]

Protocol 4: Solvent Layering

  • Dissolve the compound in a small amount of a "good" solvent to make a concentrated solution. This solvent should be denser than the anti-solvent.

  • Place this solution at the bottom of a narrow vessel, such as an NMR tube or a thin test tube.

  • Very carefully and slowly, add the anti-solvent (a less dense, miscible solvent in which the compound is insoluble) down the side of the tube using a syringe or pipette, trying not to disturb the interface between the two liquids.[9] A distinct boundary should form.

  • Seal the tube and leave it in an undisturbed location.

  • Crystals will ideally grow at the solvent-solvent interface over the course of 1 to 5 days.[6]

Table 2: Common Solvent / Anti-Solvent Combinations for Diffusion Techniques

"Good" Solvent (for Compound)"Bad" Solvent (Anti-Solvent)Technique
DichloromethanePentane or HexaneVapor / Layering
Tetrahydrofuran (THF)Cyclohexane or PentaneVapor / Layering
TolueneHexane or HeptaneVapor / Layering
Ethyl AcetateHexane or PentaneVapor / Layering
AcetoneChloroform or TolueneVapor Diffusion
Methanol / EthanolDiethyl Ether or HexaneVapor / Layering
AcetonitrileTetrahydropyranVapor Diffusion
This table provides common starting points; optimal pairs must be determined experimentally.[11]

Troubleshooting

Obtaining diffraction-quality crystals can require significant optimization. The following table outlines common problems and potential solutions.

Table 3: Troubleshooting Crystallization Experiments

ProblemPotential Cause(s)Suggested Solutions
No Crystals Form Solution is too dilute; Compound is too soluble in the final solvent mixture.Increase the initial concentration; Use a stronger anti-solvent; Slow down the process (e.g., lower temperature, slower evaporation).
Amorphous Precipitate / Powder Supersaturation occurred too rapidly.Slow down the diffusion/evaporation rate (fewer holes, lower temp); Use a less powerful anti-solvent; Decrease initial concentration.
Formation of Oil Compound is too soluble; Purity issues; Solvent choice (e.g., THF can cause oiling).[12]Re-purify the compound; Use a different solvent system where solubility is lower; Try slow cooling from a saturated solution.
Many Small Crystals Too many nucleation sites; Rapid crystallization.Filter the solution meticulously; Use cleaner glassware; Slow down the crystallization rate. Consider seeding with a single, good-quality microcrystal.
Crystals Degrade Loss of lattice solvent upon removal from the mother liquor.Harvest crystals quickly and immediately coat in cryo-protectant oil before mounting; Avoid highly volatile solvents if possible.[11]

Relevance to Drug Discovery: Signaling Pathways

Many this compound derivatives are designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) like dopamine or serotonin receptors, which are crucial in the central nervous system.[3] Understanding the precise binding mode through X-ray crystallography is key to optimizing drug candidates. The diagram below illustrates a generic GPCR signaling cascade, a common pathway targeted by such compounds.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., Dopamine Receptor) G_Protein G-Protein (Inactive) GPCR->G_Protein Activates G_Protein_A G-Protein (Active) G_Protein->G_Protein_A GDP -> GTP Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_A->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Catalyzes Cell_Response Cellular Response Second_Messenger->Cell_Response Triggers Ligand Ligand (Piperidine Derivative) Ligand->GPCR Binds

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Phenoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(4-phenoxyphenyl)piperidine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: Buchwald-Hartwig Amination and Reductive Amination.

Route 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between an aryl halide (or triflate) and piperidine. However, its success is highly dependent on the careful selection of reaction conditions.

Question: My Buchwald-Hartwig reaction is showing low to no conversion of my starting materials. What are the potential causes and how can I troubleshoot this?

Answer:

Low conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, and reaction environment. Here is a systematic troubleshooting approach:

  • Catalyst and Ligand Inactivity:

    • Palladium Source: Ensure the palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is of high quality. Older or improperly stored catalysts can be less active. Consider using a pre-formed palladium-ligand complex (precatalyst) for more reliable results.

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich anilines like 4-phenoxyaniline, bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos are often more effective than first-generation ligands like P(o-tol)₃.[1][2]

    • Catalyst Loading: While typically in the 1-2 mol% range, increasing the catalyst and ligand loading to 5 mol% can sometimes improve yields for challenging substrates.

  • Base Selection and Quality:

    • Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. If you are using a weaker base like K₂CO₃ or Cs₂CO₃, the reaction may require higher temperatures and longer reaction times.[3]

    • Base Quality: Ensure the base is anhydrous and has been stored properly. The presence of moisture can deactivate the catalyst.

  • Solvent and Atmosphere:

    • Solvent Choice: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and THF are commonly used. Traces of oxygen can lead to catalyst decomposition.[4]

    • Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligand. Ensure your reaction setup is properly sealed and has been adequately purged.

  • Reaction Temperature:

    • Insufficient Heat: These reactions typically require elevated temperatures, often in the range of 80-110 °C. Ensure your reaction is reaching and maintaining the target temperature.

Question: I'm observing significant side product formation in my Buchwald-Hartwig reaction. What are the likely side products and how can I minimize them?

Answer:

Side product formation is a common issue that can significantly reduce the yield of the desired this compound. The most common side reactions include:

  • Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom, resulting in the formation of diphenyl ether. This can occur if there is a source of protons in the reaction mixture or via β-hydride elimination from the palladium-amide intermediate.[4]

    • Solution: Use a high-quality, anhydrous base and solvent. Ensure the reaction is run under strictly anhydrous conditions.

  • Homocoupling of the Aryl Halide: This results in the formation of biphenyl derivatives.

    • Solution: This is often a sign of catalyst decomposition. Re-evaluate your catalyst/ligand system and ensure a strictly inert atmosphere.

  • Diarylation of the Amine: If a primary amine is used, diarylation can occur. This is less of a concern with a secondary amine like piperidine.

To minimize side products, it is crucial to optimize the reaction conditions, particularly the choice of ligand and base, and to maintain a scrupulously inert and anhydrous environment.

Route 2: Reductive Amination

This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from 4-phenoxyaniline and a piperidin-4-one derivative, followed by reduction to the desired piperidine.

Question: My reductive amination is giving a low yield of the final product. What are the key factors to consider for optimization?

Answer:

Low yields in reductive amination can be attributed to incomplete imine/enamine formation or inefficient reduction. Here’s how to troubleshoot:

  • Imine/Enamine Formation:

    • Water Removal: The condensation reaction to form the imine/enamine generates water. This water must be removed to drive the equilibrium towards the intermediate. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

    • pH Control: The reaction is often catalyzed by a mild acid, such as acetic acid, to facilitate protonation of the carbonyl oxygen. However, too much acid can protonate the amine, rendering it non-nucleophilic. Careful control of the pH is necessary.[5]

  • Choice of Reducing Agent:

    • Mild Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is mild, selective for the iminium ion over the ketone, and does not require strict pH control.[5]

    • Other Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Catalytic hydrogenation (e.g., H₂/Pd-C) is a greener alternative but may require optimization of pressure and temperature and can sometimes lead to over-reduction.[6]

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.

    • Temperature: The reaction is typically run at room temperature.

Question: I am having trouble with the purification of this compound. What are some common impurities and effective purification methods?

Answer:

Purification can be challenging due to the presence of unreacted starting materials and side products.

  • Common Impurities:

    • Unreacted 4-phenoxyaniline or the piperidine starting material.

    • Byproducts from the Buchwald-Hartwig reaction, such as diphenyl ether.

    • Partially reduced intermediates from the reductive amination.

    • Residual palladium catalyst and phosphine oxides from the Buchwald-Hartwig reaction.

  • Purification Strategies:

    • Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl) to protonate the product and extract it into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

    • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically used. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the basic product on the silica gel.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step to obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: Buchwald-Hartwig amination or reductive amination?

A1: Both routes are viable, and the "better" method depends on the available starting materials, scale, and specific requirements of the synthesis.

  • Buchwald-Hartwig amination is highly versatile and can be used with a wide range of aryl halides and piperidine derivatives. It is often preferred when the piperidine ring is already substituted. However, it requires an expensive palladium catalyst and phosphine ligand, and the reaction conditions need to be carefully optimized.

  • Reductive amination is a more cost-effective method that avoids the use of heavy metals. It is a good choice when starting from a piperidin-4-one derivative. The reaction conditions are generally mild.

Q2: What is the typical yield I can expect for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen route and the optimization of reaction conditions. With proper optimization, both Buchwald-Hartwig amination and reductive amination can achieve yields in the range of 70-95%.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is used to determine the purity of the compound.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of this compound and related N-arylpiperidines.

Synthesis RouteAryl SourceAmine SourceCatalyst/ReagentLigandBaseSolventTemp (°C)Time (h)Yield (%)
Buchwald-Hartwig4-PhenoxybromobenzenePiperidinePd₂(dba)₃RuPhosNaOtBuToluene10012-2485-95
Buchwald-Hartwig4-PhenoxychlorobenzenePiperidinePd(OAc)₂BrettPhosK₃PO₄t-BuOH11018-2475-85
Reductive Amination4-PhenoxyanilineN-Boc-4-piperidoneNaBH(OAc)₃--DCERT12-1680-90
Reductive Amination4-Phenoxyaniline4-Piperidone HClH₂/Pd-C-Et₃NMeOHRT2470-80

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 4-Bromodiphenyl ether (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • RuPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, deoxygenated toluene

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromodiphenyl ether, Pd₂(dba)₃, and RuPhos.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add anhydrous, deoxygenated toluene via syringe, followed by piperidine.

  • Add sodium tert-butoxide to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient with 1% triethylamine).

Protocol 2: Synthesis of this compound via Reductive Amination

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • 4-Phenoxyaniline (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic acid (catalytic amount)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a round-bottom flask, add N-Boc-4-piperidone, 4-phenoxyaniline, and 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The Boc-protected intermediate can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Buchwald_Hartwig_Pathway ArylHalide 4-Phenoxy-bromobenzene OxAdd Oxidative Addition Intermediate ArylHalide->OxAdd Piperidine Piperidine AmineComplex Amine-Pd(II) Complex Piperidine->AmineComplex Pd0 Pd(0)L_n Pd0->OxAdd + Aryl-Br OxAdd->AmineComplex + Piperidine AmidoComplex Pd(II)-Amido Complex AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Product This compound AmidoComplex->Product Reductive Elimination Pd_catalyst Pd Precatalyst (e.g., Pd2(dba)3) Pd_catalyst->Pd0 Activation Ligand Ligand (e.g., RuPhos) Ligand->Pd0 Base Base (e.g., NaOtBu) Base->AmidoComplex - H-Base+

Caption: Buchwald-Hartwig amination pathway for this compound synthesis.

Reductive_Amination_Pathway Aniline 4-Phenoxyaniline Imine Iminium Ion Intermediate Aniline->Imine Piperidone 4-Piperidone Derivative Piperidone->Imine Condensation Product This compound Imine->Product Reduction Water - H2O Imine->Water Acid Acid Catalyst (e.g., AcOH) Acid->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckRoute Identify Synthesis Route Start->CheckRoute BHW Buchwald-Hartwig CheckRoute->BHW B-H RA Reductive Amination CheckRoute->RA RA CheckCatalyst Check Catalyst, Ligand, Base & Atmosphere BHW->CheckCatalyst CheckImine Check Imine Formation & Reducing Agent RA->CheckImine OptimizeBHW Optimize B-H Conditions: - Change Ligand - Increase Catalyst Loading - Use Fresh Base CheckCatalyst->OptimizeBHW OptimizeRA Optimize RA Conditions: - Ensure Water Removal - Adjust pH - Change Reducing Agent CheckImine->OptimizeRA Purification Review Purification Strategy OptimizeBHW->Purification OptimizeRA->Purification AcidBase Implement Acid-Base Extraction Purification->AcidBase Basic Product Column Optimize Column Chromatography Purification->Column Persistent Impurities Recrystallize Attempt Recrystallization Purification->Recrystallize Solid Product Success Improved Yield/Purity AcidBase->Success Column->Success Recrystallize->Success

Caption: Troubleshooting workflow for improving this compound synthesis.

References

Technical Support Center: Overcoming Poor Solubility of 4-(4-Phenoxyphenyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-(4-phenoxyphenyl)piperidine analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog has very low aqueous solubility. What are the initial steps I should take?

A1: Initially, it is crucial to accurately determine the aqueous solubility of your compound. A common starting point is to use a kinetic or thermodynamic solubility assay. Once you have a baseline measurement, you can explore various solubility enhancement techniques. Simple approaches to start with include pH modification and the use of co-solvents. Given that piperidine is a basic moiety, assessing the pH-solubility profile is a logical first step.

Q2: Can salt formation improve the solubility of my this compound analog?

A2: Yes, salt formation is a widely used and effective strategy for increasing the solubility of ionizable compounds.[1] Since the piperidine ring is basic, it can be protonated to form various salts (e.g., hydrochloride, mesylate, tartrate). The choice of the counterion can significantly impact the solubility and stability of the resulting salt. It is advisable to screen a variety of pharmaceutically acceptable counterions to identify the optimal salt form.

Q3: What are amorphous solid dispersions and can they be applied to this class of compounds?

A3: Amorphous solid dispersions involve dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix. The amorphous form generally exhibits higher apparent solubility and faster dissolution rates compared to the crystalline form. This is a powerful technique for poorly soluble compounds and can be applied to this compound analogs. Common polymers used include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).

Q4: Are there any specific excipients that are known to be effective for piperidine-containing compounds?

A4: Cyclodextrins have been shown to be effective in enhancing the solubility of piperidine-containing compounds, such as piperine, by forming inclusion complexes.[2][3] The hydrophobic cavity of the cyclodextrin can encapsulate the lipophilic phenoxyphenyl group of your analog, while the hydrophilic exterior improves aqueous solubility. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used.

Q5: My compound is intended for oral administration. What formulation strategies should I consider?

A5: For oral delivery of poorly soluble compounds, lipid-based formulations are a promising option. These formulations can enhance drug solubilization in the gastrointestinal tract and may also improve absorption via lymphatic pathways.[4] Self-emulsifying drug delivery systems (SEDDS) are a type of lipid-based formulation that can be particularly effective. Additionally, particle size reduction techniques like micronization and nanosuspension can improve the dissolution rate and, consequently, oral bioavailability.[5]

Troubleshooting Guides

Problem: Compound precipitates out of solution when transitioning from organic solvent to aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility 1. pH Adjustment: If the compound has a basic pKa due to the piperidine nitrogen, lowering the pH of the aqueous buffer may increase solubility.The compound remains in solution at a lower pH.
2. Co-solvent Addition: Add a water-miscible co-solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous buffer. Start with a low percentage (5-10%) and titrate upwards.Increased solubility and prevention of precipitation.
Supersaturation and rapid crystallization 1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation. These polymers can help maintain a supersaturated state and inhibit crystal growth.Delayed or prevented precipitation, allowing for a longer window for absorption or analysis.
Problem: Low and variable bioavailability in preclinical animal studies.
Possible Cause Troubleshooting Step Expected Outcome
Dissolution rate-limited absorption 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles.Faster dissolution rate leading to improved absorption and higher bioavailability.
2. Amorphous Solid Dispersion: Formulate the compound as a solid dispersion with a suitable polymer carrier.Enhanced dissolution and potentially higher oral absorption.
Poor wettability of the drug powder 1. Inclusion of Surfactants: Add a small amount of a pharmaceutically acceptable surfactant (e.g., polysorbate 80, d-α-tocopheryl polyethylene glycol succinate - TPGS) to the formulation.Improved wetting of the drug particles, leading to a faster dissolution rate.
First-pass metabolism 1. Lipid-Based Formulations: Develop a lipid-based formulation (e.g., SEDDS) to potentially enhance lymphatic transport, thereby bypassing the liver and reducing first-pass metabolism.Increased systemic exposure and bioavailability.

Quantitative Data Summary

The following tables provide hypothetical but realistic data on the potential solubility enhancement that can be achieved with different formulation strategies for a model this compound analog.

Table 1: Solubility Enhancement with pH Adjustment and Co-solvents

Formulation pH Co-solvent (% v/v) Aqueous Solubility (µg/mL)
Unformulated API in Water 7.4None< 1
pH Adjustment 5.0None15
pH Adjustment 3.0None150
Co-solvent in pH 7.4 Buffer 7.410% Ethanol5
Co-solvent in pH 7.4 Buffer 7.420% PEG 40025
Combined Approach 5.010% Ethanol75

Table 2: Impact of Formulation Technologies on Apparent Solubility and Dissolution

Formulation Technology Description Apparent Solubility (µg/mL) Dissolution Rate (% dissolved in 30 min)
Micronized API Particle size reduced to ~5 µm520%
Nanosuspension Particle size reduced to ~200 nm2565%
Complexation with HP-β-CD 1:1 molar ratio15080%
Amorphous Solid Dispersion (PVP K30) 1:3 drug-to-polymer ratio25095%
Lipid-Based Formulation (SEDDS) Optimized formulation> 500 (in micellar form)> 90% (drug release)

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of the this compound analog and 300 mg of PVP K30 in a suitable volatile solvent (e.g., methanol, dichloromethane, or a mixture thereof) to obtain a clear solution.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation.

  • Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the solid dispersion for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure a uniform particle size distribution.

  • Characterization: Characterize the solid dispersion for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: Formulation of a Nanosuspension by Wet Milling
  • Preparation of Suspension: Prepare a pre-suspension by dispersing 1% (w/v) of the micronized this compound analog in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl cellulose) and a surfactant (e.g., 0.1% w/v polysorbate 80).

  • Milling: Transfer the pre-suspension to a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

  • Homogenization: Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled to prevent drug degradation.

  • Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., < 200 nm) is achieved.

  • Separation: Separate the nanosuspension from the grinding media.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

Visualizations

Signaling Pathway

Many 4-phenylpiperidine analogs are known to target G-protein coupled receptors, such as dopamine and opioid receptors. The diagram below illustrates a generalized signaling pathway for a Gαi-coupled receptor, which is relevant for D2/D3/D4 dopamine receptors and mu-opioid receptors.

G_protein_signaling Receptor GPCR (e.g., Dopamine D4 Receptor) G_protein Gαi/βγ AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Analog This compound Analog (Antagonist) Analog->Receptor ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Gene_expression Altered Gene Expression CREB->Gene_expression

Caption: Generalized Gαi-coupled receptor signaling pathway.

Experimental Workflow

The following diagram outlines a logical workflow for selecting a suitable solubility enhancement strategy.

Solubility_Workflow Start Start: Poorly Soluble This compound Analog PhysChem Physicochemical Characterization (pKa, logP, crystallinity) Start->PhysChem Decision1 Is the compound ionizable? PhysChem->Decision1 SaltScreen Salt Screening Decision1->SaltScreen Yes pHModification pH Modification / Co-solvents Decision1->pHModification Yes Decision2 Is solubility still insufficient? Decision1->Decision2 No SaltScreen->Decision2 pHModification->Decision2 AdvancedStrategies Advanced Formulation Strategies Decision2->AdvancedStrategies Yes End Optimized Formulation Decision2->End No Strategy1 Amorphous Solid Dispersions AdvancedStrategies->Strategy1 Strategy2 Particle Size Reduction AdvancedStrategies->Strategy2 Strategy3 Lipid-Based Formulations AdvancedStrategies->Strategy3 Strategy4 Complexation (Cyclodextrins) AdvancedStrategies->Strategy4 Strategy1->End Strategy2->End Strategy3->End Strategy4->End

Caption: Workflow for solubility enhancement strategy selection.

References

Side reactions in the synthesis of 4-(4-Phenoxyphenyl)piperidine and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-phenoxyphenyl)piperidine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Troubleshooting Guide

Q1: My reductive amination of 4-piperidone with 4-phenoxyaniline is giving low yields and multiple spots on TLC. What are the likely side reactions and how can I prevent them?

A1: Low yields and multiple products in the reductive amination of 4-piperidone with 4-phenoxyaniline are common issues. The primary side reactions include the formation of an unreduced imine intermediate and dialkylation of the amine.

Common Side Reactions and Prevention Strategies:

Side Reaction/IssuePrevention Method
Incomplete Imine Reduction Ensure the reducing agent, such as sodium triacetoxyborohydride (STAB), is fresh and added portion-wise to control the reaction rate. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the imine intermediate.[1]
Dialkylation of Amine Use a stoichiometric amount of 4-piperidone relative to 4-phenoxyaniline. Running the reaction at a lower temperature can also help to minimize this side reaction.
Hydrolysis of Imine Perform the reaction under anhydrous conditions to prevent the hydrolysis of the imine intermediate back to the starting materials.
Complex Mixture Purify the crude product using column chromatography on silica gel to separate the desired product from unreacted starting materials and byproducts.[2][3]

Q2: I am attempting a Buchwald-Hartwig amination to couple 4-phenoxyphenol with a protected 4-aminopiperidine, but the reaction is sluggish and gives a significant amount of hydrodehalogenation of my aryl halide. How can I optimize this reaction?

A2: Sluggish reaction rates and hydrodehalogenation are known challenges in Buchwald-Hartwig amination. The choice of ligand, base, and reaction conditions are critical for a successful coupling.

Troubleshooting Buchwald-Hartwig Amination:

IssuePrevention and Optimization Strategy
Sluggish Reaction Use a more electron-rich and sterically hindered phosphine ligand, such as a biarylphosphine ligand, which can accelerate the catalytic cycle.[4] Increasing the reaction temperature may also improve the reaction rate.
Hydrodehalogenation This side reaction can compete with the desired amination.[4] Using a less hindered base or a lower reaction temperature may reduce the extent of hydrodehalogenation. Additionally, ensuring an inert atmosphere (e.g., argon or nitrogen) is crucial.
Low Yield Ensure the palladium catalyst is active. A pre-catalyst can be used to ensure the generation of the active Pd(0) species. The choice of solvent can also be critical; polar aprotic solvents like toluene or dioxane are commonly used.

Frequently Asked Questions (FAQs)

Q3: What are the main synthetic routes to prepare this compound?

A3: The most common synthetic strategies for this compound and its analogs involve forming the C-N bond between the piperidine and the phenoxyphenyl moiety. Key methods include:

  • Reductive Amination: This involves the reaction of 4-piperidone with 4-phenoxyaniline in the presence of a reducing agent like sodium triacetoxyborohydride.[1][5][6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to couple a 4-halophenoxyphenyl derivative with piperidine, or a 4-aminopiperidine derivative with a phenoxyphenyl halide.[4][7]

  • Nucleophilic Aromatic Substitution (SNA_r): If the phenoxyphenyl ring is activated with a strong electron-withdrawing group, direct substitution with piperidine may be possible, though this is generally less common for this specific target.

Q4: I am considering a Suzuki coupling to form the 4-arylpiperidine core. What are the potential side reactions I should be aware of?

A4: While Suzuki coupling is primarily for C-C bond formation, it could be employed to synthesize a precursor, for example, by coupling 4-bromophenol with a phenylboronic acid, followed by etherification and then attachment of the piperidine ring. If you are using a Suzuki reaction in your overall synthesis, be aware of these potential side reactions:

  • Homocoupling: The boronic acid can couple with itself to form a biphenyl byproduct. This is more likely to occur in the presence of oxygen.[8]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an arene byproduct. Using anhydrous conditions and an appropriate base can minimize this.

  • Incomplete Reaction: Ensure the palladium catalyst is active and the base is suitable for the specific boronic acid and halide used.[9]

Experimental Protocols

Protocol 1: Reductive Amination of 4-Piperidone with 4-Phenoxyaniline

  • To a solution of 4-phenoxyaniline (1.0 eq) and N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetic acid (1.0 eq).

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

  • The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or HCl in dioxane.[1]

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-Piperidone 4-Piperidone Imine Formation Imine Formation 4-Piperidone->Imine Formation 4-Phenoxyaniline 4-Phenoxyaniline 4-Phenoxyaniline->Imine Formation Reduction Reduction Imine Formation->Reduction STAB Side Product 1 Unreduced Imine Imine Formation->Side Product 1 Incomplete Reaction Desired Product This compound Reduction->Desired Product Side Product 2 Dialkylated Amine Desired Product->Side Product 2 Excess Piperidone Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Side Product Hydrodehalogenation Oxidative Addition Complex->Side Product β-Hydride Elimination Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Deprotonation Desired Product This compound Reductive Elimination Complex->Desired Product Reductive Elimination Desired Product->Pd(0)L2 Aryl Halide Phenoxyphenyl-X Aryl Halide->Oxidative Addition Complex Piperidine Piperidine Piperidine->Amine Coordination

References

Technical Support Center: Optimization of Coupling Reactions with 4-(4-Phenoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 4-(4-phenoxyphenyl)piperidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during coupling reactions with this compound in a question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: I am not observing any formation of my desired product, or the yield is very low. What are the potential causes and how can I resolve this?

  • Answer: Low to no product yield in coupling reactions with a bulky secondary amine like this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure that your palladium source is of good quality and, if using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step. Using advanced generation precatalysts (e.g., G3 or G4 Buchwald precatalysts) can often improve the generation of the active catalytic species.[1][2]

    • Inappropriate Ligand Choice: The steric bulk of this compound necessitates the use of bulky, electron-rich phosphine ligands to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[3][4] Ligands such as XPhos, RuPhos, or BrettPhos are often effective for coupling challenging secondary amines.[5][6]

    • Base and Solvent Incompatibility: The choice of base is critical and its effectiveness can be highly dependent on the solvent. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[2] However, the solubility of the base in the chosen solvent is crucial.[1] For instance, if using a carbonate or phosphate base, a more polar solvent or the addition of water might be necessary to improve solubility and reactivity, though this can sometimes lead to side reactions like dehalogenation.[7][8] Toluene, dioxane, and THF are common solvents for these reactions.[9]

    • Reaction Temperature: Coupling reactions involving sterically hindered amines often require elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[1][2] If your reaction is sluggish, a careful increase in temperature may be beneficial.

    • Oxygen Contamination: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of undesired homocoupling products. Ensure that all solvents are properly degassed and that the reaction is set up and maintained under a strictly inert atmosphere (e.g., nitrogen or argon).[10]

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

  • Question: My reaction is producing a significant amount of the hydrodehalogenated arene byproduct instead of the desired coupled product. What can I do to minimize this?

  • Answer: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides or when the catalytic cycle is slow.

    • Optimize Catalyst and Ligand: A more active catalyst system can favor the desired C-N bond formation over competing side reactions. Screening different bulky phosphine ligands can be effective.

    • Choice of Base: The base can play a role in hydrodehalogenation. If you are using a strong alkoxide base, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.[2]

    • Solvent Effects: The solvent can influence the rates of competing reaction pathways. Toluene is often a good starting point. Less polar solvents may suppress certain side reactions.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my final product from the reaction mixture. What are some common impurities and how can I improve the purification process?

  • Answer: Purification challenges often arise from residual catalyst, ligand oxides, and unreacted starting materials.

    • Removal of Palladium Residues: Passing the crude reaction mixture through a plug of silica gel with a suitable solvent can remove a significant portion of the palladium catalyst. Specialized scavengers can also be employed for very low residual palladium requirements.

    • Ligand Byproducts: Phosphine ligands can oxidize during the reaction, leading to phosphine oxides which can complicate purification. Using the minimal effective amount of ligand can help.

    • Chromatography Optimization: A careful screening of solvent systems for column chromatography is essential. A gradient elution may be necessary to separate the product from closely running impurities.

Frequently Asked Questions (FAQs)

  • Q1: Which type of coupling reaction is most suitable for attaching this compound to an aryl group?

    • A1: The Buchwald-Hartwig amination is the most direct and widely used method for forming a C-N bond between an aryl halide (or triflate) and a secondary amine like this compound.[6]

  • Q2: What is the best palladium catalyst to start with for my optimization?

    • A2: For a sterically demanding secondary amine, starting with a pre-formed catalyst system is advisable. A good starting point would be a combination of Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos.[5][6][11] Using a pre-catalyst like XPhos Pd G3 can also provide more consistent results.[2]

  • Q3: How do I choose the right base for my reaction?

    • A3: The choice of base depends on the functional group tolerance of your substrates. For robust substrates, strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are very effective.[2] For substrates with base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, though they may necessitate higher reaction temperatures.[2][9]

  • Q4: My starting materials are not very soluble in toluene. What other solvents can I try?

    • A4: If solubility is an issue, you can consider other common solvents for cross-coupling reactions such as 1,4-dioxane, tetrahydrofuran (THF), or polar aprotic solvents like N,N-dimethylformamide (DMF).[9] However, be aware that the solvent can significantly influence the reaction outcome, so it should be considered a key parameter in your optimization screen.[9]

  • Q5: Is it necessary to perform these reactions under a strictly inert atmosphere?

    • A5: Yes, it is highly recommended. The Pd(0) active catalyst is sensitive to oxygen, and exposure to air can lead to catalyst deactivation and inconsistent results. Proper degassing of solvents and the use of an inert atmosphere (argon or nitrogen) are crucial for reproducibility and high yields.[10]

Data Presentation: Reaction Condition Optimization

The following tables provide a starting point for the optimization of Buchwald-Hartwig amination with this compound.

Table 1: Screening of Catalysts and Ligands

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2.5)NaOt-BuToluene10012Expected High
2Pd(OAc)₂ (2)RuPhos (4)NaOt-BuToluene10012Expected High
3Pd₂(dba)₃ (1)P(t-Bu)₃ (2.5)LHMDSDioxane10012Variable
4XPhos Pd G3 (1)-NaOt-BuToluene10012Expected High

Table 2: Screening of Bases and Solvents

EntryCatalyst SystemBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ / XPhosNaOt-Bu (1.2)Toluene10012Expected High
2Pd₂(dba)₃ / XPhosLHMDS (1.2)THF8018Variable
3Pd₂(dba)₃ / XPhosCs₂CO₃ (1.5)Dioxane11024Substrate Dependent
4Pd₂(dba)₃ / XPhosK₃PO₄ (1.5)Dioxane11024Substrate Dependent

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and the phosphine ligand (0.02-0.04 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 mmol) and the degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Work-up start Oven-dry Glassware reagents Weigh Reagents: - Aryl Halide - Amine - Catalyst & Ligand - Base start->reagents setup Combine Solids in Flask reagents->setup inert Evacuate & Backfill with Inert Gas (x3) setup->inert add_solvents Add Degassed Solvent & Liquid Reagents inert->add_solvents heat Heat to Reaction Temperature add_solvents->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Quench & Aqueous Work-up monitor->workup purify Purify Product (Chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

troubleshooting_guide start Reaction Failed (Low/No Yield) catalyst_check Is the catalyst system active? start->catalyst_check Check Catalyst System ligand_check Is the ligand appropriate? (Bulky, electron-rich) catalyst_check->ligand_check No base_check Is the base strong enough and soluble? catalyst_check->base_check Yes atmosphere_check Is the reaction under a strictly inert atmosphere? ligand_check->atmosphere_check No solution_ligand Solution: - Screen bulky ligands (e.g., XPhos, RuPhos) ligand_check->solution_ligand Yes solution_catalyst Solution: - Use a pre-catalyst (e.g., G3/G4) - Pre-activate Pd(II) source atmosphere_check->solution_catalyst Yes solution_atmosphere Solution: - Degas solvents thoroughly - Ensure proper inert gas technique atmosphere_check->solution_atmosphere No temp_check Is the temperature high enough? base_check->temp_check No solution_base Solution: - Use stronger base (NaOtBu) - Change solvent to improve solubility base_check->solution_base Yes solution_temp Solution: - Increase temperature (e.g., 100-110 °C) temp_check->solution_temp No

Caption: Troubleshooting decision tree for failed coupling reactions.

reaction_optimization center Reaction Outcome (Yield & Purity) catalyst Catalyst (Pd Source & Ligand) center->catalyst base Base (Strength & Solubility) center->base solvent Solvent (Polarity & Solubility) center->solvent temperature Temperature center->temperature catalyst->base base->solvent solvent->temperature temperature->catalyst

References

Technical Support Center: Purification of 4-(4-Phenoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-(4-phenoxyphenyl)piperidine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives.

Question: My final product shows persistent impurities after recrystallization. What can I do?

Answer:

Persistent impurities after recrystallization can be due to several factors, including the choice of solvent, the presence of closely related byproducts, or residual starting materials. Here are some troubleshooting steps:

  • Solvent System Optimization: The choice of recrystallization solvent is critical. If a single solvent does not provide adequate purity, consider using a solvent-antisolvent system. For instance, dissolving the crude product in a good solvent like methanol or ethyl acetate and then slowly adding a poor solvent (e.g., water or heptane) can induce crystallization and leave impurities behind in the mother liquor.

  • Activated Carbon Treatment: Colored impurities or trace organic residues can sometimes be removed by treating a solution of the crude product with activated carbon before recrystallization. The solution is then filtered through celite to remove the carbon and subsequently crystallized.

  • Chromatographic Purification: If recrystallization fails to remove impurities with similar polarity to your product, column chromatography is the recommended next step. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired compound from its impurities.

  • Chemical Treatment: If the impurity is a known starting material or a specific byproduct, a chemical wash of the organic solution prior to crystallization might be effective. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic impurities.

Question: I am observing low yields after purification. How can I improve my product recovery?

Answer:

Low recovery during purification can be frustrating. Here are several strategies to maximize your yield:

  • Optimize Recrystallization Conditions:

    • Cooling Rate: Avoid rapid cooling of the saturated solution, as this can lead to the formation of fine crystals that trap impurities and are difficult to filter. A slower, controlled cooling process generally yields larger, purer crystals and better recovery.

    • Solvent Volume: Using the minimum amount of hot solvent necessary to fully dissolve the crude product is key. Excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Mother Liquor Recovery: The mother liquor from the first crystallization can be concentrated and subjected to a second round of crystallization to recover more product.

  • Chromatography Optimization:

    • Column Loading: Overloading a chromatography column can lead to poor separation and product loss. Ensure that the amount of crude material is appropriate for the size of the column.

    • Fraction Collection: Careful monitoring of the column effluent (e.g., by TLC or UV detector) and precise fraction collection are essential to avoid mixing pure product fractions with those containing impurities.

  • Minimize Transfer Losses: Be meticulous during product transfers between flasks, filters, and vials. Rinsing glassware with the purification solvent can help recover residual product.

Question: My purified this compound derivative shows an extra peak in the HPLC analysis. What could be the cause?

Answer:

The appearance of an extra peak in the HPLC chromatogram of a purified piperidine derivative can be perplexing. Here are some potential causes and solutions:

  • Residual Solvents: The extra peak could be a residual solvent from the purification process. Ensure your product is thoroughly dried under vacuum.

  • On-Column Degradation or Isomerization: Some compounds may be unstable on the stationary phase or under the mobile phase conditions, leading to degradation or isomerization during the HPLC run.

  • Presence of Rotamers: The piperidine ring can exist in different conformations (e.g., chair, boat), and if the energy barrier to interconversion is high enough, these conformers (rotamers) can sometimes be observed as separate peaks in the chromatogram, especially at lower temperatures.

  • Aggregation: The compound may be forming aggregates (dimers, trimers) in the HPLC mobile phase.

  • Troubleshooting Steps:

    • Vary HPLC Conditions: Modify the mobile phase composition, pH, or temperature to see if the peak profile changes.

    • Use a Different Column: Try a column with a different stationary phase chemistry.

    • NMR Analysis: A detailed NMR analysis of the purified sample can help identify if multiple species are present.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most common purification methods for this class of compounds are recrystallization and column chromatography. Recrystallization is often attempted first as it is a simpler and more cost-effective method. Solvents like methanol, ethanol, and ethyl acetate have been successfully used.[1] For challenging separations or to achieve very high purity, silica gel column chromatography is employed.

Q2: What are some typical impurities I might encounter during the synthesis of this compound derivatives?

A2: Typical impurities can include:

  • Unreacted Starting Materials: Such as 4-phenoxyphenol or a piperidine precursor.

  • Byproducts from Side Reactions: Depending on the synthetic route, these could include products of over-alkylation, incomplete reduction, or rearrangement. For example, in syntheses involving the reduction of a pyridine precursor, partially hydrogenated intermediates may be present.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

Q3: Can I use normal-phase HPLC for purity analysis of these compounds?

A3: Yes, normal-phase HPLC can be used. However, reversed-phase HPLC (RP-HPLC) is more commonly employed for the analysis of organic molecules of this type. A typical RP-HPLC method would use a C18 column with a mobile phase consisting of a mixture of water (often with an additive like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

Q4: Are there any specific safety precautions I should take during the purification of these derivatives?

A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many organic solvents used in purification are flammable and/or toxic, so it is crucial to work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for each specific compound and solvent for detailed handling and disposal information.

Quantitative Data

The following tables summarize quantitative data from a representative synthesis and purification of a this compound derivative.

Table 1: Purification of N-benzyl-4-[4-(trifluoromethoxy)phenoxy]-1,2,3,6-tetrahydropyridine

Purification MethodSolvent SystemYieldPurity
RecrystallizationMethanol99.0%96.1%

Data extracted from patent CN105461617A.[1]

Table 2: Purification of 4-[4-(trifluoromethoxy)phenoxy]piperidine

Purification MethodSolvent SystemYieldPurity
RecrystallizationEthyl Acetate94.5%98.5%

Data extracted from patent CN105461617A.[1]

Table 3: Final Product Purification of 4-[4-(trifluoromethoxy)phenoxy]piperidine

Purification MethodPost-treatmentYieldPurity
Filtration and DryingWashed with water and oven-dried90.0%99.0%

Data extracted from patent CN105461617A.[1]

Experimental Protocols

Protocol 1: Recrystallization of 4-[4-(trifluoromethoxy)phenoxy]piperidine from Ethyl Acetate

  • Dissolution: Transfer the crude 4-[4-(trifluoromethoxy)phenoxy]piperidine to an Erlenmeyer flask. Add a minimal amount of ethyl acetate.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more ethyl acetate dropwise to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals under vacuum to a constant weight.[1]

Protocol 2: Column Chromatography for General Purification

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a glass chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Synthesis_Pathway A 4-(4-(trifluoromethoxy)phenoxy)pyridine C N-benzyl-4-(4-(trifluoromethoxy)phenoxy)pyridinium salt A->C Step 1: Alkylation B Benzyl Halide D N-benzyl-1,2,3,6-tetrahydro-4-(4-(trifluoromethoxy)phenoxy)pyridine C->D Step 2: Reduction E 4-(4-(trifluoromethoxy)phenoxy)piperidinium salt D->E Step 3: Hydrogenation & Acid Treatment F 4-(4-(trifluoromethoxy)phenoxy)piperidine E->F Step 4: Basification

Caption: Synthesis pathway for a this compound derivative.

Purification_Workflow decision decision process process result result issue issue start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (HPLC/TLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure column_chromatography Column Chromatography purity_check1->column_chromatography Not Pure purity_check2 Purity Check (HPLC/TLC) column_chromatography->purity_check2 purity_check2->pure_product Pure troubleshoot Further Troubleshooting purity_check2->troubleshoot Not Pure

Caption: General purification workflow for this compound derivatives.

References

Technical Support Center: Enhancing the Metabolic Stability of 4-(4-Phenoxyphenyl)piperidine-based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the metabolic stability of 4-(4-phenoxyphenyl)piperidine-based inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from initial metabolic stability assays to the interpretation of results.

Issue 1: Rapid in vitro metabolism in Human Liver Microsomes (HLM)

Question: My this compound-based inhibitor shows very rapid clearance in the HLM assay. How can I identify the metabolic soft spots and devise a strategy to improve its stability?

Answer:

Rapid clearance in HLM assays is a common challenge. The primary goal is to identify the site of metabolism and then modify the structure to block this pathway without compromising pharmacological activity.

Troubleshooting Workflow:

  • Metabolite Identification:

    • Conduct a larger scale incubation of your parent compound with HLM.

    • Analyze the incubate using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the major metabolites.[1][2][3]

    • Common metabolic pathways for this scaffold include:

      • Piperidine Ring Oxidation: Hydroxylation at positions 3 or 4 of the piperidine ring.

      • N-dealkylation: If an alkyl group is present on the piperidine nitrogen, its removal is a likely metabolic route, often mediated by CYP3A4.[4]

      • Aromatic Hydroxylation: Oxidation of the phenoxyphenyl moiety.

      • Ether Bond Cleavage: Cleavage of the ether linkage between the two phenyl rings.

  • Pinpointing the Metabolic Hotspot:

    • Compare the mass of the metabolites to the parent compound. A +16 Da shift typically indicates hydroxylation.

    • Utilize tandem MS (MS/MS) to fragment the metabolite and parent compound. The fragmentation pattern will help localize the position of the modification.

  • Strategies for Enhancing Metabolic Stability:

    • Blocking Hydroxylation: Introduce a fluorine atom at the site of hydroxylation. The strong carbon-fluorine bond is more resistant to enzymatic cleavage.[5][6][7][8][9]

    • Preventing N-dealkylation: If N-dealkylation is the primary metabolic route, consider replacing the N-alkyl group with a more sterically hindered group or a group less prone to oxidation.

    • Bioisosteric Replacement: Replace the phenoxyphenyl group with a less metabolically labile bioisostere.[10][11][12][13][14] For example, replacing a phenyl ring with a pyridine or other heterocyclic ring can alter the electronic properties and reduce susceptibility to oxidation.

Illustrative Workflow Diagram:

G A Rapid Metabolism Observed in HLM Assay B Metabolite Identification using LC-MS/MS A->B C Identify Metabolic Hotspot(s) B->C D Piperidine Oxidation C->D E N-dealkylation C->E F Aromatic Hydroxylation C->F G Structure-Activity Relationship (SAR) Guided Modification D->G E->G F->G H Block Hydroxylation (e.g., Fluorination) G->H I Modify N-Alkyl Group G->I J Bioisosteric Replacement of Phenoxyphenyl Moiety G->J K Synthesize Analogs H->K I->K J->K L Re-evaluate in HLM Assay K->L

Caption: Troubleshooting workflow for addressing rapid metabolism.

Issue 2: High Non-Specific Binding in Microsomal Assays

Question: I am observing high variability in my microsomal stability assay results, and I suspect non-specific binding of my highly lipophilic compound. How can I mitigate this?

Answer:

Non-specific binding of lipophilic compounds to the microsomal membrane can lead to an underestimation of the true intrinsic clearance.[15]

Troubleshooting Steps:

  • Reduce Microsomal Protein Concentration: Lowering the microsomal protein concentration in the incubation can reduce the available binding sites. However, ensure the concentration is sufficient for detectable metabolism.

  • Include a Surfactant: Adding a low concentration of a non-ionic surfactant, such as Triton X-100 or Tween 80, can help to reduce non-specific binding. Titrate the surfactant concentration to find the optimal balance between reducing binding and maintaining enzyme activity.

  • Use Hepatocytes: As a more physiologically relevant in vitro system, hepatocytes can sometimes exhibit different non-specific binding characteristics compared to microsomes.[16]

  • Quantify Fraction Unbound (fu,mic): Experimentally determine the fraction of the compound unbound in the microsomal incubation. This value can then be used to correct the calculated intrinsic clearance.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when setting up a human liver microsomal stability assay?

A1: Key parameters include the test compound concentration, the amount of microsomal protein, the use of single versus multi-donor microsomes, the length of incubation, and the number of time points for sampling.[17][18] It is also crucial to include co-factors like NADPH for Phase I metabolism.[17]

Q2: How can I distinguish between metabolic degradation and chemical instability of my compound in the assay?

A2: Include a control incubation without the NADPH co-factor. If the compound concentration decreases in the absence of NADPH, it suggests chemical instability rather than enzymatic metabolism.

Q3: What are some common bioisosteric replacements for the phenoxyphenyl moiety to improve metabolic stability?

A3: Consider replacing the phenoxyphenyl group with:

  • A fluorinated phenyl ring to block aromatic hydroxylation.[5][6][7][8][9]

  • A pyridine or other nitrogen-containing heterocycle to alter electronic properties and reduce susceptibility to oxidation.

  • A bridged piperidine moiety, which can improve solubility and lipophilicity while mimicking the phenyl ring.[10]

Q4: My compound is stable in human liver microsomes but shows rapid clearance in vivo. What could be the reason?

A4: Several factors could contribute to this discrepancy:

  • Extrahepatic Metabolism: Metabolism may be occurring in other tissues such as the intestine, kidney, or lungs.

  • Phase II Metabolism: Microsomal assays with only NADPH primarily assess Phase I (CYP-mediated) metabolism. Your compound might be rapidly cleared by Phase II conjugation reactions (e.g., glucuronidation), which are more prominent in hepatocytes.

  • Active Transport: The compound may be a substrate for uptake transporters in the liver, leading to high intracellular concentrations and rapid metabolism that is not fully captured in microsomal assays.

Q5: How do I interpret the data from a microsomal stability assay?

A5: The primary data output is the disappearance of the parent compound over time. From this, you can calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[19]

G Parent This compound M1 Piperidine Hydroxylation Parent->M1 M2 Aromatic Hydroxylation (Phenoxy Ring) Parent->M2 M3 Aromatic Hydroxylation (Piperidine-bound Ring) Parent->M3 M4 N-dealkylation (if applicable) Parent->M4

Caption: Step-by-step workflow for the HLM stability assay.

References

Technical Support Center: Optimizing 4-(4-Phenoxyphenyl)piperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 4-(4-phenoxyphenyl)piperidine compounds. The focus is on strategies to minimize off-target effects and enhance target selectivity.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My this compound compound shows poor selectivity between σ1 and σ2 receptors. How can I improve its selectivity?

Answer:

Improving the selectivity of this compound compounds for the σ1 receptor over the σ2 receptor often involves structural modifications. Based on structure-activity relationship (SAR) studies of related piperidine derivatives, consider the following strategies:

  • Introduce Bulky or Hydrophobic Moieties: Incorporating larger, lipophilic groups on the piperidine nitrogen can enhance σ1 selectivity. For instance, replacing a simple benzyl group with a more sterically hindered or hydrophobic substituent can be beneficial.

  • Modify the Phenylpiperidine Core: Alterations to the substitution pattern on the phenyl ring of the piperidine can influence selectivity.

  • Systematic SAR Studies: A systematic exploration of different substituents at various positions of the molecule is crucial. It is recommended to synthesize a small library of analogs with diverse chemical features to identify key structural determinants of selectivity.

Experimental Workflow for Assessing Selectivity:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Selectivity Profiling cluster_2 Data Analysis & Iteration A Design Analogs B Synthesize Compounds A->B C Purify & Characterize B->C D σ1 Radioligand Binding Assay C->D E σ2 Radioligand Binding Assay C->E F Calculate Ki Values D->F E->F G Determine Selectivity Ratio (Ki σ2 / Ki σ1) F->G H Analyze SAR G->H I Prioritize Lead Compounds H->I J Iterative Design I->J J->A

Figure 1: Experimental workflow for improving σ1/σ2 receptor selectivity.

Question 2: I am concerned about the potential for hERG channel inhibition with my this compound lead compound. How can I assess and mitigate this risk?

Answer:

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant safety concern in drug development, as it can lead to cardiac arrhythmias. Piperidine-containing compounds are a structural class that can be associated with hERG liability.

Assessing hERG Inhibition:

The gold standard for assessing hERG channel inhibition is the patch-clamp electrophysiology assay performed on cells expressing the hERG channel (e.g., HEK293 cells). This assay directly measures the inhibitory effect of a compound on the hERG potassium current.

Mitigation Strategies:

If your compound shows significant hERG inhibition, consider the following medicinal chemistry strategies:

  • Reduce Lipophilicity: High lipophilicity is often correlated with hERG binding. Modifications that decrease the overall lipophilicity of the molecule can reduce hERG activity.

  • Introduce Polar Groups: The introduction of polar functional groups can disrupt the hydrophobic interactions within the hERG channel pore that are often responsible for binding.

  • Modify the Basic Nitrogen pKa: The basicity of the piperidine nitrogen can be a key factor in hERG binding. Attenuating the pKa of this nitrogen can sometimes reduce hERG liability. One approach to consider is the introduction of electron-withdrawing groups near the piperidine nitrogen.

  • Scaffold Hopping: If SAR studies fail to dissociate on-target activity from hERG inhibition, exploring alternative scaffolds that maintain the desired pharmacophore but have a different structural backbone may be necessary.

Question 3: My experimental results for off-target binding are inconsistent across different assays. What could be the cause?

Answer:

Discrepancies in off-target binding data between different assays can arise from several factors:

  • Assay Format: Different assay formats (e.g., radioligand binding vs. functional assays) measure different aspects of compound activity. A compound can be a potent binder in a binding assay but have no functional effect (i.e., be a silent antagonist) or be an agonist or inverse agonist in a functional assay.

  • Assay Conditions: Variations in assay conditions such as buffer composition, pH, temperature, and incubation time can influence compound binding and activity.

  • Cellular Context: For cell-based assays, the cell line used, receptor expression levels, and the presence of specific signaling partners can all impact the observed results.

  • Compound Properties: The physicochemical properties of your compound, such as solubility and stability, can affect its behavior in different assay systems. Poor solubility can lead to compound aggregation and non-specific effects.

Troubleshooting Steps:

  • Review Assay Protocols: Carefully compare the protocols of the different assays to identify any significant differences in conditions.

  • Assess Compound Solubility: Determine the solubility of your compound in the different assay buffers.

  • Use Orthogonal Assays: Employ a second, distinct assay format to confirm the initial findings. For example, if you observe binding in a radioligand assay, follow up with a functional assay to determine the nature of the interaction (agonist, antagonist, etc.).

  • Consider a Broader Off-Target Panel: If inconsistencies persist for a specific off-target, it may be beneficial to test the compound against a broader panel of related receptors or channels to get a more complete picture of its selectivity profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target interactions for this compound compounds?

A1: Based on the broader class of piperidine-containing compounds, common off-target liabilities include:

  • Sigma-2 (σ2) Receptors: Due to the structural similarity to the sigma-1 (σ1) receptor, cross-reactivity with the σ2 receptor is a common challenge.

  • Opioid Receptors: The 4-phenylpiperidine scaffold is a well-known pharmacophore for opioid receptors, particularly the mu-opioid receptor (MOR).

  • Dopamine Receptors: Some piperidine derivatives have shown affinity for dopamine receptors, such as the D2 receptor.

  • hERG Potassium Channel: As discussed in the troubleshooting section, this is a critical off-target to assess for potential cardiotoxicity.

Q2: How do I interpret the selectivity ratio of my compound?

A2: The selectivity ratio is a quantitative measure of how strongly a compound binds to its intended target versus an off-target. It is typically calculated by dividing the Ki (or IC50) value for the off-target by the Ki (or IC50) value for the on-target.

Selectivity Ratio = Ki (off-target) / Ki (on-target)

A higher selectivity ratio indicates greater selectivity for the on-target receptor. A commonly accepted threshold for a "selective" compound is a selectivity ratio of at least 100-fold, although the required selectivity can vary depending on the therapeutic indication and the nature of the off-target.

Q3: What are some key considerations when designing a radioligand binding assay to assess off-target effects?

A3: When setting up a radioligand binding assay for off-target profiling, consider the following:

  • Choice of Radioligand: The radioligand should have high affinity and selectivity for the target of interest.

  • Membrane Preparation: The source of the receptor (e.g., cell line, tissue homogenate) and the quality of the membrane preparation are critical for obtaining reliable data.

  • Assay Conditions: Optimize incubation time, temperature, and buffer conditions to ensure the binding reaction reaches equilibrium.

  • Determination of Non-Specific Binding: Accurately measuring non-specific binding is essential for calculating specific binding. This is typically done by including a high concentration of a known, unlabeled ligand in some of the assay wells.

  • Data Analysis: Use appropriate non-linear regression analysis to determine IC50 and Ki values from the competition binding data.

Data Presentation

Table 1: Binding Affinities (Ki, nM) of Representative Phenoxyalkylpiperidine Derivatives at Sigma Receptors.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1a 0.3452.3154
1b 0.89105118
(R)-2a 1.18809686
(S)-2a 0.65256394
(R)-3a 16.2>1000>62
(S)-3a 23.5>1000>43

Data adapted from studies on N-[(4-chlorophenoxy)ethyl]piperidines and N-[(4-methoxyphenoxy)ethyl]piperidines.[1]

Table 2: Off-Target Binding Profile of a Representative 4-Aroylpiperidine Derivative.

TargetKi (nM)
Sigma-1 (σ1) 1.5
Sigma-2 (σ2) >500
Dopamine D2 >1000
Mu-Opioid (MOR) >1000
hERG >10,000

This table presents hypothetical but representative data for a selective 4-aroylpiperidine compound based on available literature.[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

This protocol is adapted from standard procedures for determining the binding affinity of test compounds for σ1 and σ2 receptors.

Materials:

  • Membrane preparations from cells expressing human σ1 or σ2 receptors.

  • Radioligand for σ1: --INVALID-LINK---pentazocine

  • Radioligand for σ2: [³H]di-o-tolylguanidine (DTG)

  • Unlabeled ligands for non-specific binding determination (e.g., haloperidol for σ1, DTG for σ2).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare Reagents: Dilute the membrane preparations, radioligands, unlabeled ligands, and test compounds to their final concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-Specific Binding: Membrane preparation, radioligand, and a high concentration of the corresponding unlabeled ligand.

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Diagrams

G cluster_0 Sigma-1 Receptor Signaling Ligand σ1R Ligand Sigma1R Sigma-1 Receptor (σ1R) (ER Membrane) Ligand->Sigma1R Binds IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER Mediates Mitochondria Mitochondria Ca_ER->Mitochondria Uptake Cellular_Response Modulation of Cellular Signaling Ca_ER->Cellular_Response

Figure 2: Simplified Sigma-1 Receptor Signaling Pathway.

G cluster_1 Mu-Opioid Receptor Signaling Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K⁺ Conductance G_protein->K_channel Ca_channel ↓ Ca²⁺ Conductance G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity K_channel->Neuronal_Activity Ca_channel->Neuronal_Activity

Figure 3: Canonical Mu-Opioid Receptor Signaling Pathway.

G cluster_2 hERG Channel Inhibition hERG_Blocker hERG Blocker (e.g., Piperidine Compound) hERG_Channel hERG K⁺ Channel hERG_Blocker->hERG_Channel Blocks K_Efflux K⁺ Efflux hERG_Channel->K_Efflux Mediates Repolarization Cardiac Action Potential Repolarization hERG_Channel->Repolarization Inhibition Delays K_Efflux->Repolarization Contributes to QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Delayed Repolarization Leads to Arrhythmia Risk of Arrhythmia (Torsades de Pointes) QT_Prolongation->Arrhythmia

References

Technical Support Center: 4-(4-Phenoxyphenyl)piperidine In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-(4-Phenoxyphenyl)piperidine in in vitro assays. The information is designed to assist scientists and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound and related compounds?

A1: The 4-phenylpiperidine scaffold is a versatile pharmacophore found in ligands for a variety of receptors. While the specific targets of this compound require empirical determination, related compounds are known to interact with opioid receptors (mu, delta, kappa), sigma receptors (σ1 and σ2), histamine receptors (H3), and dopamine receptors (D4).[1][2][3][4] Therefore, initial screening panels should ideally include assays for these receptor families. The phenoxy moiety in particular suggests a potential for high affinity at the sigma-1 (σ1) receptor.[2]

Q2: I am observing poor solubility of this compound in my aqueous assay buffer. What can I do?

A2: Poor aqueous solubility is a common issue for hydrophobic compounds like this compound. Here are some steps to address this:

  • Solvent Selection: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[5] Note that the final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid affecting cellular health or assay performance.

  • Use of Surfactants or Solubilizing Agents: In some cases, a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 can help maintain solubility in the final assay medium.

  • pH Adjustment: The piperidine moiety is basic, and its solubility can be pH-dependent.[6] Depending on the pKa of the compound, adjusting the pH of the buffer may improve solubility. However, ensure the pH remains within the optimal range for your cells and target.

  • Sonication: Gentle sonication of the stock solution before dilution into the assay buffer can help dissolve small particulates.

Q3: My radioligand binding assay results are showing high non-specific binding. How can I troubleshoot this?

A3: High non-specific binding can obscure the true specific binding signal. Consider the following troubleshooting steps:

  • Reduce Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value.

  • Optimize Blocking Agents: Ensure you are using an appropriate blocking agent in your assay buffer, such as bovine serum albumin (BSA), to prevent the ligand from binding to non-target sites on your membranes or plates.

  • Pre-treat Plates: Pre-treating your assay plates with a solution of BSA or a commercially available blocking agent can reduce binding to the plastic.

  • Washing Steps: Increase the number and stringency of your wash steps after incubation to more effectively remove unbound radioligand.

  • Choice of Displacer: Use a high concentration of a known, high-affinity ligand for the target receptor to define non-specific binding accurately.

Troubleshooting Guides

Problem 1: Inconsistent IC50/EC50 or Ki Values Across Experiments

Inconsistent potency values are a frequent challenge in in vitro pharmacology. The following guide provides a systematic approach to diagnosing the issue.

Troubleshooting Decision Tree:

G start Inconsistent IC50/EC50/Ki Values solubility Check Compound Solubility and Stability start->solubility assay_params Review Assay Parameters start->assay_params cell_health Assess Cell Health and Passage Number start->cell_health reagents Verify Reagent Quality and Concentration start->reagents instrument Check Instrument Performance start->instrument sol_solution Optimize Solubilization solubility->sol_solution Is the compound fully dissolved in stock and final assay medium? param_solution Standardize Assay Protocol assay_params->param_solution Are incubation times, temperatures, and cell densities consistent? health_solution Use Consistent Cell Culture Practices cell_health->health_solution Are cells within optimal passage number and viability >95%? reagent_solution Prepare Fresh Reagents reagents->reagent_solution Are all reagents fresh and correctly prepared? instrument_solution Perform Instrument QC instrument->instrument_solution Is the plate reader/scintillation counter calibrated and functioning correctly?

Caption: Troubleshooting inconsistent potency values.

Data Presentation: Example of Inconsistent vs. Optimized Radioligand Binding Data

ExperimentCompound Concentration (nM)% Inhibition (Inconsistent)% Inhibition (Optimized)
112515
106052
1008591
10009598
IC50 (nM) 8.5 9.8
211014
104551
1007590
10009299
IC50 (nM) 15.2 10.1
313516
107053
1009092
10009898
IC50 (nM) 6.1 9.9

In the "Optimized" data, issues related to compound solubility and assay parameters have been addressed, leading to more consistent IC50 values.

Problem 2: Compound Appears Cytotoxic at High Concentrations

Distinguishing true target-mediated effects from cytotoxicity is crucial.

Experimental Workflow for Assessing Cytotoxicity:

G start Primary Functional Assay Shows Effect viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) start->viability_assay counter_screen Counter-screen in Parental Cell Line (lacking the target) start->counter_screen compare Compare EC50 (Functional) with CC50 (Cytotoxicity) viability_assay->compare counter_screen->compare conclusion Is EC50 << CC50? compare->conclusion specific Effect is Likely Target-Specific conclusion->specific Yes non_specific Effect is Likely Due to Cytotoxicity conclusion->non_specific No

Caption: Workflow to differentiate specific activity from cytotoxicity.

Data Presentation: Comparing Functional Activity and Cytotoxicity

Assay TypeEndpointResult
Functional Assay (e.g., cAMP)EC5050 nM
Cytotoxicity Assay (MTT)CC5015 µM
Therapeutic Window CC50 / EC50 300

A therapeutic window significantly greater than 10 suggests that the observed functional effect is not an artifact of cytotoxicity.

Experimental Protocols

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of this compound for the sigma-1 receptor.

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human sigma-1 receptor, or prepare them from cultured cells.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-(+)-Pentazocine (specific activity ~30-50 Ci/mmol).

  • Procedure: a. In a 96-well plate, combine 50 µL of assay buffer, 25 µL of various concentrations of this compound (or vehicle for total binding, or 10 µM Haloperidol for non-specific binding), and 25 µL of [3H]-(+)-Pentazocine (final concentration ~1-2 nM). b. Add 100 µL of diluted cell membranes (containing 50-100 µg of protein). c. Incubate at room temperature for 120 minutes with gentle shaking. d. Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine. e. Wash the filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4). f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression of the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for a Gi-Coupled Receptor

This protocol can be used to assess the functional activity of this compound if its target is a Gi-coupled GPCR.

  • Cell Culture: Use CHO or HEK293 cells stably expressing the Gi-coupled receptor of interest.

  • Procedure: a. Seed the cells in a 96-well plate and grow to ~90% confluency. b. Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes. c. Add various concentrations of this compound and incubate for 15 minutes. d. Stimulate the cells with an agonist that induces cAMP production (e.g., 10 µM Forskolin) for 30 minutes. e. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 or IC50 value.

Protocol 3: MTT Cell Viability Assay

This protocol is for assessing the potential cytotoxicity of this compound.

  • Cell Culture: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Procedure: a. Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). b. Incubate for 24-48 hours. c. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and determine the CC50 (the concentration that reduces cell viability by 50%).

Signaling Pathways

Hypothetical Sigma-1 Receptor Signaling Pathway:

The sigma-1 receptor is a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[7] It is not a classical receptor that initiates a downstream signaling cascade upon ligand binding. Instead, ligand binding modulates its chaperone activity and its interactions with other proteins, such as the IP3 receptor, thereby influencing calcium signaling and cellular stress responses.[7][8]

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion s1r Sigma-1 Receptor bip BiP Chaperone s1r->bip dissociates upon ligand binding ip3r IP3 Receptor s1r->ip3r stabilizes ca_mito Ca2+ uptake ip3r->ca_mito Ca2+ flux atp ATP Production ca_mito->atp ligand This compound (Agonist/Antagonist) ligand->s1r er_stress ER Stress er_stress->s1r

Caption: Sigma-1 receptor's role in cellular signaling.

References

Technical Support Center: Enhancing Oral Bioavailability of 4-(4-Phenoxyphenyl)piperidine Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of 4-(4-phenoxyphenyl)piperidine drugs.

Section 1: Troubleshooting Low Oral Bioavailability

This section is designed to help you diagnose and resolve common issues encountered during the development of orally administered this compound drug candidates.

FAQ 1: My this compound candidate shows poor oral bioavailability. What are the first troubleshooting steps?

Answer:

Initial troubleshooting should focus on identifying the root cause of low bioavailability. For many this compound derivatives, which are often lipophilic and can be classified as Biopharmaceutics Classification System (BCS) Class II compounds, the primary hurdles are poor aqueous solubility and/or extensive first-pass metabolism.[1][2]

Recommended Initial Steps:

  • Characterize Physicochemical Properties:

    • Aqueous Solubility: Determine the solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract.

    • LogP/LogD: Assess the lipophilicity of your compound. High lipophilicity can lead to poor aqueous solubility.

    • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous. Crystalline forms generally have lower solubility.

  • Evaluate Permeability:

    • Conduct an in vitro Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium. An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[3][4]

  • Assess Metabolic Stability:

    • Perform in vitro metabolism studies using human liver microsomes to determine the intrinsic clearance of the compound. 4-Aminopiperidine derivatives are known to be extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4.[5][6]

The following diagram outlines a general workflow for troubleshooting low oral bioavailability:

troubleshooting_workflow start Low Oral Bioavailability Observed solubility Poor Aqueous Solubility? start->solubility permeability Low Permeability? solubility->permeability No formulation Formulation Strategies (Solid Dispersion, SEDDS, etc.) solubility->formulation Yes metabolism High First-Pass Metabolism? permeability->metabolism No efflux P-gp Substrate? permeability->efflux Yes cyp3a4 High CYP3A4 Metabolism? metabolism->cyp3a4 Yes end Improved Bioavailability formulation->end prodrug Prodrug Approach prodrug->end efflux->prodrug inhibitor Co-administration with P-gp/CYP3A4 Inhibitor efflux->inhibitor Consider cyp3a4->prodrug cyp3a4->inhibitor Consider inhibitor->end

Initial troubleshooting workflow for low oral bioavailability.
FAQ 2: My compound has very low aqueous solubility. Which formulation strategy should I try first?

Answer:

For BCS Class II compounds with low solubility and high permeability, several formulation strategies can be effective. The choice of the initial strategy often depends on the physicochemical properties of your specific this compound derivative and available laboratory capabilities.[7][8]

Recommended Strategies (with starting points):

  • Solid Dispersion: This is a robust technique for improving the dissolution rate of poorly soluble drugs.[9][10][11]

    • When to use: Effective for a wide range of compounds.

    • Starting Point: Begin with a spray-dried solid dispersion using a hydrophilic polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS). A 1:2 or 1:3 drug-to-polymer ratio is a good starting point.[12][13]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form a microemulsion in the GI tract, enhancing drug solubilization.[14][15][16]

    • When to use: Particularly suitable for highly lipophilic compounds.

    • Starting Point: Screen for oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P) in which your compound has high solubility. A good starting ratio for oil:surfactant:co-surfactant is 40:40:20.

  • Micronization/Nanonization: Reducing the particle size increases the surface area for dissolution.

    • When to use: Can be a straightforward approach if dissolution rate is the primary limitation.

    • Starting Point: Aim for a particle size of less than 10 µm for micronization or in the nanometer range for nanosuspensions.

The following table summarizes a comparison of these strategies:

StrategyPrincipleAdvantagesDisadvantages
Solid Dispersion Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[11]Significant increase in dissolution rate; applicable to a wide range of drugs.Potential for recrystallization of the amorphous drug; manufacturing can be complex.[9]
SEDDS Lipid-based formulation that forms a microemulsion upon contact with GI fluids.[14]Excellent for highly lipophilic drugs; can enhance lymphatic transport, bypassing first-pass metabolism.[17]Limited to lipid-soluble drugs; potential for GI side effects at high surfactant concentrations.
Micronization Reduction of drug particle size to the micron range.Simple and cost-effective; can be sufficient for some compounds.May not be effective for very poorly soluble drugs; particles can re-agglomerate.
Nanonization Reduction of drug particle size to the nanometer range.Greater increase in surface area and dissolution velocity compared to micronization.More complex and costly manufacturing; potential for particle aggregation.
FAQ 3: My Caco-2 assay shows a high efflux ratio. What does this mean and what can I do?

Answer:

A high efflux ratio (typically >2) in a Caco-2 permeability assay indicates that your compound is likely a substrate of an efflux transporter, such as P-glycoprotein (P-gp).[3][4] These transporters are present in the intestinal epithelium and actively pump drugs back into the intestinal lumen, thereby reducing their net absorption and oral bioavailability.

Strategies to Overcome P-gp Efflux:

  • Co-administration with a P-gp Inhibitor: While not always a viable clinical strategy due to potential drug-drug interactions, using a P-gp inhibitor in preclinical studies can confirm that efflux is the limiting factor. Piperine, a component of black pepper, is a known inhibitor of both P-gp and CYP3A4.[18]

  • Prodrug Approach: A prodrug can be designed to have different physicochemical properties that reduce its affinity for P-gp. Once absorbed, the prodrug is converted to the active parent drug.

  • Formulation with Excipients that Inhibit P-gp: Some surfactants used in SEDDS formulations, such as Cremophor EL and Tween 80, have been shown to inhibit P-gp.

FAQ 4: My compound is rapidly metabolized in liver microsomes. How can I address high first-pass metabolism?

Answer:

Rapid metabolism in liver microsomes, particularly by CYP3A4 for piperidine-containing compounds, is a major contributor to low oral bioavailability.[5][6][19]

Strategies to Mitigate First-Pass Metabolism:

  • Prodrug Design: A prodrug can be designed to mask the metabolic site of the parent drug. The prodrug is then cleaved in the systemic circulation to release the active compound.

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile sites can slow down the rate of metabolism.

  • Co-administration with a CYP3A4 Inhibitor: Similar to P-gp inhibitors, this can be used in preclinical studies to confirm the role of CYP3A4 in first-pass metabolism.

  • Lipid-Based Formulations (e.g., SEDDS): These can promote lymphatic transport, which allows a portion of the absorbed drug to bypass the liver and enter the systemic circulation directly.[17]

The following diagram illustrates the concept of bypassing first-pass metabolism with a prodrug strategy.

prodrug_pathway cluster_gut Intestinal Lumen & Wall cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation Oral_Drug Oral Drug (Parent) Absorbed_Drug Absorbed Drug Oral_Drug->Absorbed_Drug Oral_Prodrug Oral Prodrug Absorbed_Prodrug Absorbed Prodrug Oral_Prodrug->Absorbed_Prodrug Metabolites Metabolites Absorbed_Drug->Metabolites High Metabolism Active_Drug Active Drug Absorbed_Prodrug->Active_Drug Bypasses Liver Metabolism Metabolites->Active_Drug Low Bioavailability

Prodrug strategy to bypass first-pass metabolism.

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate and improve the oral bioavailability of this compound drugs.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a poorly soluble this compound drug to enhance its dissolution rate.

Materials:

  • This compound drug candidate

  • Hydrophilic polymer (e.g., PVP K30, HPMCAS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the drug and polymer are soluble.

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Preparation of the Solution:

    • Accurately weigh the drug and polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve the drug and polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

    • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Drying and Pulverization:

    • Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask.

    • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve (e.g., 100 mesh) to obtain a uniform particle size.

  • Characterization:

    • Perform DSC and XRPD to confirm the amorphous nature of the drug in the solid dispersion.

    • Conduct in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for a lipophilic this compound drug to improve its solubility and oral absorption.

Materials:

  • This compound drug candidate

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol P, Plurol Oleique CC 497)

  • Vortex mixer

  • Water bath

Procedure:

  • Excipient Screening:

    • Determine the solubility of the drug in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of blank formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios.

    • Titrate each mixture with water and observe the formation of a clear or slightly bluish microemulsion to identify the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Add the drug to the mixture and vortex until a clear solution is obtained. Gentle heating in a water bath (e.g., 40°C) may be used to facilitate dissolution.

  • Characterization:

    • Self-Emulsification Time and Droplet Size Analysis: Add a small amount of the SEDDS formulation to a known volume of water with gentle agitation and measure the time taken for emulsification. Determine the droplet size and polydispersity index of the resulting microemulsion using a particle size analyzer.

    • In Vitro Drug Release: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid).

Protocol 3: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a this compound drug and to determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the Transwell inserts at an appropriate density and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • To assess P-gp mediated efflux, perform the A-B and B-A transport studies in the presence and absence of a P-gp inhibitor.

    • Incubate the plates at 37°C for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).

Protocol 4: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a this compound drug formulation in a preclinical animal model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Test formulation (e.g., solution, suspension, solid dispersion, SEDDS)

  • Vehicle for intravenous (IV) administration (e.g., saline with a solubilizing agent)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Procedure:

  • Animal Dosing:

    • Fast the rats overnight before dosing.

    • Divide the rats into two groups: one for IV administration and one for oral (PO) administration.

    • IV Group: Administer a single bolus dose of the drug solution via the tail vein.

    • PO Group: Administer the test formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or another appropriate site.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Plasma Sample Analysis:

    • Develop and validate an LC-MS/MS method for the quantification of the drug in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time profiles for both IV and PO administration.

    • Calculate the key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Section 3: Data Presentation and Visualization

This section provides a framework for presenting quantitative data and visual representations of key concepts.

Quantitative Data Summary

The following table provides a template for summarizing and comparing the in vivo pharmacokinetic parameters of different formulations of a this compound drug.

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Absolute Bioavailability (F%)Fold Increase in Bioavailability (vs. Suspension)
Aqueous Suspension [Insert Data][Insert Data][Insert Data][Insert Data]1.0
Solid Dispersion [Insert Data][Insert Data][Insert Data][Insert Data][Calculate]
SEDDS [Insert Data][Insert Data][Insert Data][Insert Data][Calculate]
Micronized Drug [Insert Data][Insert Data][Insert Data][Insert Data][Calculate]
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts and workflows relevant to improving the oral bioavailability of this compound drugs.

Mechanism of Bioavailability Enhancement by Solid Dispersion

solid_dispersion_mechanism cluster_formulation Solid Dispersion Formulation cluster_dissolution Dissolution in GI Tract Crystalline_Drug Crystalline Drug (Low Solubility) Amorphous_Dispersion Amorphous Solid Dispersion Crystalline_Drug->Amorphous_Dispersion Polymer Hydrophilic Polymer Polymer->Amorphous_Dispersion Supersaturated Supersaturated Solution Amorphous_Dispersion->Supersaturated Rapid Dissolution Absorbed Enhanced Absorption Supersaturated->Absorbed

Mechanism of action of a solid dispersion formulation.

Decision Tree for Formulation Strategy Selection

formulation_decision_tree start BCS Class II Drug Candidate lipophilicity High Lipophilicity (LogP > 4)? start->lipophilicity thermal_stability Thermally Stable? lipophilicity->thermal_stability No sedds Prioritize SEDDS lipophilicity->sedds Yes spray_drying Solvent Evaporation (Spray Drying) thermal_stability->spray_drying No hme Melt Extrusion (HME) thermal_stability->hme Yes micronization Consider Micronization sedds->micronization If SEDDS fails solid_dispersion Prioritize Solid Dispersion solid_dispersion->micronization If SD fails spray_drying->solid_dispersion hme->solid_dispersion

Decision tree for selecting a formulation strategy.

References

Validation & Comparative

Structure-activity relationship (SAR) studies of 4-(4-Phenoxyphenyl)piperidine analogs.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the structure-activity relationship of 4-(4-phenoxyphenyl)piperidine analogs targeting the C-C chemokine receptor type 2 (CCR2), offering a comparative analysis of their antagonist activity. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The this compound scaffold has emerged as a promising pharmacophore in the development of antagonists for the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer metastasis, making CCR2 an attractive therapeutic target. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of this compound analogs, supported by experimental data, to inform future drug design and optimization efforts.

Structure-Activity Relationship (SAR) Analysis

The antagonist activity of this compound analogs is significantly influenced by substitutions on both the piperidine ring and the phenoxyphenyl moiety. The following table summarizes the in vitro CCR2 antagonist activity of a series of analogs, highlighting key SAR trends.

CompoundR1R2CCR2 Binding IC50 (nM)CCR2 Functional (Chemotaxis) IC50 (nM)
1 HH18024
2 3-FH89Not Reported
3 H4-CF35.2Not Reported
4 H3-COOH6.23.8
5 CH33-COOHNot Reported1

Key Observations from SAR Studies:

  • Piperidine Substitutions (R1): The introduction of a methyl group at the 3-position of the piperidine ring (Compound 5) can enhance functional potency.

  • Phenoxyphenyl Substitutions (R2):

    • Electron-withdrawing groups on the terminal phenyl ring, such as a trifluoromethyl group (Compound 3), can significantly improve binding affinity.

    • The addition of a carboxylic acid group at the 3-position of the terminal phenyl ring (Compound 4) maintains potent binding and functional activity.

  • Core Scaffold: The this compound core is crucial for activity, with modifications at specific positions leading to significant changes in potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds to the CCR2 receptor.

Materials:

  • Cell membranes from a stable cell line overexpressing human CCR2 (e.g., U2OS-CCR2).

  • Radioligand: [3H]-CCR2-RA-[R] or [125I]-CCL2.

  • Binding buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Test compounds dissolved in DMSO.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of the test compound at various concentrations, and 25 µL of the radioligand.

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled CCR2 antagonist.

  • The IC50 values are calculated by non-linear regression analysis of the competition binding data.[1][2]

Chemotaxis Assay

This functional assay measures the ability of the test compounds to inhibit the migration of cells towards the CCR2 ligand, CCL2.[3][4]

Materials:

  • A monocytic cell line expressing CCR2 (e.g., THP-1 or primary human monocytes).

  • Chemotaxis medium: RPMI 1640 with 0.5% BSA.

  • Recombinant human CCL2.

  • Test compounds dissolved in DMSO.

  • Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with a 5 µm pore size).

  • Fluorescent dye for cell labeling (e.g., Calcein-AM).

  • Fluorescence plate reader.

Procedure:

  • Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 30 minutes at 37°C.

  • Place the chemotaxis medium containing CCL2 (at a concentration that induces submaximal migration, e.g., 10 ng/mL) in the lower wells of the chemotaxis chamber.

  • Add the pre-treated cells to the upper chamber (the insert).

  • Incubate the chamber for 2-4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the insert.

  • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring the fluorescence of the released Calcein, or by direct cell counting using a microscope or flow cytometer.

  • The IC50 values are determined by plotting the percentage of inhibition of cell migration against the concentration of the test compound.[3][4]

Visualizing the CCR2 Signaling Pathway and Experimental Workflow

To better understand the mechanism of action of these antagonists and the experimental procedures used for their evaluation, the following diagrams are provided.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-protein CCR2->G_Protein Activates JAK_STAT JAK/STAT CCR2->JAK_STAT PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK MAPK (p38) G_Protein->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response JAK_STAT->Cellular_Response Antagonist This compound Analog Antagonist->CCR2 Blocks

Caption: CCR2 Signaling Pathway and Antagonist Inhibition.

Chemotaxis_Assay_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_quantification Incubation & Quantification cluster_analysis Data Analysis prep_cells 1. Prepare CCR2-expressing cells (e.g., THP-1) pretreat 3. Pre-incubate cells with test compounds prep_cells->pretreat prep_compounds 2. Prepare test compounds and CCL2 prep_compounds->pretreat load_chamber 4. Add CCL2 to lower chamber and cells to upper chamber pretreat->load_chamber incubate 5. Incubate for 2-4 hours at 37°C load_chamber->incubate quantify 6. Quantify migrated cells incubate->quantify analyze 7. Calculate % inhibition and determine IC50 quantify->analyze

Caption: Chemotaxis Assay Experimental Workflow.

References

Validating the Binding Affinity of 4-(4-Phenoxyphenyl)piperidine to Sigma Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the binding affinity of 4-(4-Phenoxyphenyl)piperidine for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Designed for researchers, scientists, and drug development professionals, this document summarizes key binding affinity data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for evaluating this compound's potential as a sigma receptor ligand.

Data Presentation: Comparative Binding Affinities

For comparative purposes, the table below presents the binding affinities of well-established sigma receptor ligands.

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂ Kᵢ / σ₁ Kᵢ)Reference Compound For
This compound Estimated < 50Estimated > 500Estimated > 10Target Compound
(+)-Pentazocine2.8 - 111,500 - 5,600~136 - 2,000σ₁ Agonist
Haloperidol1.5 - 3.224.2 - 1,000~8 - 312Non-selective Ligand
DTG (1,3-di-o-tolyl-guanidine)29 - 35.539.9 - 47~1.1 - 1.6Non-selective Ligand
Siramesine12.610.50.83σ₂ Ligand
PB285.30.230.04σ₂ Ligand
NE-1001.11,000~909σ₁ Antagonist

Note: Values for this compound are estimations based on structurally similar compounds and require experimental validation. Data for reference compounds are compiled from multiple sources.[2][3][4]

Experimental Protocols: Sigma Receptor Radioligand Binding Assay

To empirically determine the binding affinity (Kᵢ) of this compound for sigma receptors, a competitive radioligand binding assay is the standard method.[2]

Objective: To determine the inhibition constant (Kᵢ) of a test compound (this compound) for σ₁ and σ₂ receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Biological Source: Guinea pig brain or liver homogenates (for high σ₁ receptor density) and rat liver homogenates (for high σ₂ receptor density).[2]

  • Radioligands:

    • For σ₁ receptors: --INVALID-LINK---Pentazocine.

    • For σ₂ receptors: [³H]DTG (1,3-di-o-tolyl-guanidine).[2]

  • Non-specific Binding Control: Haloperidol or unlabeled DTG at a high concentration (e.g., 10 µM).

  • Masking Agent (for σ₂ assay): (+)-Pentazocine (100 nM) to saturate and block binding to σ₁ sites when using the non-selective [³H]DTG.[2]

  • Test Compound: this compound at varying concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize the selected tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of approximately 0.2-0.4 mg/mL.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, membrane homogenate, and radioligand at a concentration close to its Kₑ value.

  • Competition: Add the test compound (this compound) in a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Controls:

    • Total Binding: Wells with membrane, radioligand, and buffer only.

    • Non-specific Binding: Wells with membrane, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).

  • Incubation: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 120-150 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualization of Signaling Pathways and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathways for sigma receptors and the general workflow for determining binding affinity.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates IonChannel Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1->IonChannel Modulates BiP BiP/GRP78 BiP->Sigma1 Dissociates from Ca_ER Ca²⁺ Store IP3R->Ca_ER Regulates Ca²⁺ Release Ca_Mito Mitochondrial Ca²⁺ Uptake Ca_ER->Ca_Mito Ca²⁺ Transfer Ligand Ligand (e.g., Agonist) Ligand->Sigma1 Binds Stress Cellular Stress Stress->BiP Induces Downstream Downstream Effects (Neuronal Excitability, Plasticity) IonChannel->Downstream

Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.

sigma2_pathway cluster_Cell Cellular Compartments Sigma2 Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2->PGRMC1 Forms complex with EGFR EGFR Sigma2->EGFR Interacts with Calcium Ca²⁺ Signaling Sigma2->Calcium Modulates Cholesterol Cholesterol Homeostasis PGRMC1->Cholesterol Regulates Proliferation Cell Proliferation and Survival EGFR->Proliferation Activates Ligand Ligand Ligand->Sigma2 Binds

Caption: Key interactions and functions of the Sigma-2 receptor.

binding_assay_workflow Start Start: Prepare Reagents Prep Membrane Homogenate Preparation Start->Prep Incubate Incubation: Membrane + Radioligand + Test Compound Prep->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Count Scintillation Counting of Bound Radioligand Filter->Count Analyze Data Analysis: IC₅₀ and Kᵢ Calculation Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

References

In Vivo Efficacy of 4-(4-Phenoxyphenyl)piperidine and Analogs in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of 4-(4-Phenoxyphenyl)piperidine analogs, a class of compounds with high affinity for the sigma-1 (σ1) receptor, in relevant preclinical models of neurological disorders. The data presented herein is based on published studies of structurally related phenoxyalkylpiperidines and serves as a predictive framework for the potential efficacy of this compound. For comparative purposes, the well-characterized σ1 receptor agonist, PRE-084, is included as a benchmark.

Data Presentation: Comparative Efficacy in Preclinical Models

The following tables summarize the in vivo efficacy of a representative this compound analog, referred to as Compound 1a (1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine), and the reference σ1 agonist PRE-084 in a preclinical model of amnesia, a condition relevant to neurodegenerative diseases like Alzheimer's disease.[1]

Table 1: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model (Passive Avoidance Test)

CompoundDose (mg/kg, i.p.)NLatency to Enter Dark Compartment (s) (mean ± SEM)% Reversal of Scopolamine-Induced Amnesia
Vehicle (Saline)-1065 ± 8-
Scopolamine (1 mg/kg)-1025 ± 5*0%
Compound 1a + Scopolamine5 10 55 ± 7 85.7%
PRE-084 + Scopolamine101045 ± 657.1%

*p < 0.05 compared to Vehicle group.

Table 2: In Vivo Efficacy in a Dizocilpine (MK-801)-Induced Amnesia Model (Passive Avoidance Test)

CompoundDose (mg/kg, i.p.)NLatency to Enter Dark Compartment (s) (mean ± SEM)% Reversal of Dizocilpine-Induced Amnesia
Vehicle (Saline)-1070 ± 9-
Dizocilpine (0.1 mg/kg)-1030 ± 6*0%
Compound 1a + Dizocilpine5 10 62 ± 8 80.0%
PRE-084 + Dizocilpine101050 ± 750.0%

*p < 0.05 compared to Vehicle group.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Scopolamine-Induced Amnesia Model (Passive Avoidance Test)

This model is used to assess learning and memory in rodents. The protocol involves the following steps:

  • Apparatus: A two-compartment passive avoidance apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment equipped with an electric grid floor.

  • Acquisition Trial:

    • Each mouse is individually placed in the lit compartment.

    • When the mouse crosses into the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The latency to enter the dark compartment is recorded.

  • Drug Administration: Immediately after the acquisition trial, mice are administered scopolamine (a muscarinic antagonist that induces memory impairment) or vehicle. Test compounds (e.g., this compound analog or PRE-084) are administered 30 minutes prior to the acquisition trial.

  • Retention Trial: 24 hours after the acquisition trial, each mouse is again placed in the lit compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory retention.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

This model is used to induce a painful peripheral neuropathy that mimics diabetic neuropathy in humans.

  • Induction of Diabetes:

    • Adult male Sprague-Dawley rats are fasted overnight.

    • A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in citrate buffer, is administered at a dose of 50-65 mg/kg.

    • Control animals receive an injection of the citrate buffer vehicle.

  • Confirmation of Diabetes:

    • Blood glucose levels are monitored regularly (e.g., 72 hours post-STZ and then weekly) from tail vein blood samples.

    • Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Assessment of Neuropathic Pain:

    • Pain behaviors are typically assessed 2-4 weeks after STZ injection.

    • Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments is measured. A lower threshold in diabetic animals indicates mechanical allodynia.

    • Thermal Hyperalgesia: The paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test) is measured. A shorter latency in diabetic animals indicates thermal hyperalgesia.

  • Drug Administration: Test compounds are administered (e.g., i.p. or orally) at various time points before the behavioral assessments to evaluate their analgesic effects.

Mandatory Visualizations

Signaling Pathway of Sigma-1 Receptor Agonists in Neuroprotection

sigma1_neuroprotection cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion cluster_Neuron Neuron Sigma1_BiP Sigma-1R / BiP Complex IP3R IP3 Receptor Sigma1_BiP->IP3R Dissociates and modulates IP3R BDNF_TrkB BDNF/TrkB Signaling Sigma1_BiP->BDNF_TrkB Potentiates Ca_Homeostasis Ca2+ Homeostasis IP3R->Ca_Homeostasis Regulates Ca2+ release from ER Mito_Ca Mitochondrial Ca2+ Uptake ATP ATP Production Mito_Ca->ATP Stimulates Neuronal_Survival Neuronal Survival (Neuroprotection) ATP->Neuronal_Survival Promotes Agonist This compound (Agonist) Agonist->Sigma1_BiP Binds to Sigma-1R Ca_Homeostasis->Mito_Ca Facilitates ER-Mito Ca2+ transfer BDNF_TrkB->Neuronal_Survival Promotes

Caption: Sigma-1 Receptor Agonist Neuroprotective Pathway.

Experimental Workflow for Preclinical Evaluation of Analgesic Efficacy

analgesic_workflow Model_Induction Induction of Neuropathic Pain (e.g., STZ injection) Group_Allocation Random Allocation to Treatment Groups (Vehicle, Test Compound, Comparator) Model_Induction->Group_Allocation Drug_Administration Compound Administration (e.g., i.p., p.o.) Group_Allocation->Drug_Administration Behavioral_Testing Behavioral Assessment (e.g., von Frey, Hargreaves) Drug_Administration->Behavioral_Testing Data_Analysis Data Collection and Statistical Analysis Behavioral_Testing->Data_Analysis Efficacy_Determination Determination of Analgesic Efficacy Data_Analysis->Efficacy_Determination

Caption: Preclinical Analgesic Efficacy Workflow.

References

Benchmarking the Selectivity of 4-(4-Phenoxyphenyl)piperidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-phenoxyphenyl)piperidine scaffold has emerged as a versatile and privileged structure in the design of kinase inhibitors, demonstrating potent activity against a range of important oncology and immunology targets. A key challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the selectivity of several this compound-based inhibitors, supported by experimental data, to aid researchers in the evaluation and selection of these compounds for further investigation.

Comparative Selectivity of this compound-Based Inhibitors

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. The following table summarizes the inhibitory activity and selectivity of representative this compound-based compounds against their primary targets and a panel of off-target kinases.

Inhibitor Primary Target(s) IC50 / GI50 (Primary Target) Selectivity Highlights Assay Type Reference
CHMFL-FLT3-122 FLT3IC50: 40 nM>170-fold selective for FLT3 over c-KIT (GI50: 11 nM vs 1900 nM in BaF3 cells); >10-fold selective over BTK.Biochemical and Cell-based[1][]
Ibrutinib BTKIC50: 0.5 nMModerately inhibits Bmx, CSK, FGR, BRK, and HCK. Weaker activity against EGFR, Yes, ErbB2, and JAK3.Cell-based[]

IC50: Half-maximal inhibitory concentration in a biochemical assay. GI50: Half-maximal growth inhibition concentration in a cell-based assay.

Key Signaling Pathways Targeted

Understanding the signaling context of the target kinase is crucial for interpreting the biological consequences of inhibition. The this compound-based inhibitors discussed here modulate key pathways in cancer and immunology.

FMS-like Tyrosine Kinase 3 (FLT3) Signaling

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[3][4] Constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations, is a common driver in acute myeloid leukemia (AML).[5] Inhibition of FLT3 blocks downstream signaling cascades, including the PI3K/AKT and MAPK pathways, leading to apoptosis of leukemic cells.[3][5]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT5->Gene_Expression

FLT3 Signaling Pathway
Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[6][7] Upon BCR activation, BTK is recruited to the plasma membrane and activated, leading to the activation of downstream pathways such as PLCγ2, NF-κB, and MAPK, which are essential for B-cell proliferation, survival, and differentiation.[8][9] BTK inhibitors are effective in treating B-cell malignancies.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 NFKB NF-κB Pathway PLCG2->NFKB MAPK MAPK Pathway PLCG2->MAPK Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFKB->Gene_Expression MAPK->Gene_Expression

BTK Signaling Pathway

Experimental Protocols for Selectivity Profiling

Accurate assessment of inhibitor selectivity relies on robust and well-characterized experimental methods. Both biochemical and cell-based assays are essential to build a comprehensive selectivity profile.

Biochemical Kinase Assays

Biochemical assays measure the direct interaction of an inhibitor with a purified kinase enzyme. These assays are crucial for determining intrinsic potency and for screening against large panels of kinases (kinome profiling).

Workflow for a Typical Biochemical Kinase Assay (e.g., ADP-Glo™)

Biochemical_Assay_Workflow Start Start Incubate Incubate Kinase, Inhibitor, and Substrate Start->Incubate Add_ATP Add ATP to Initiate Reaction Incubate->Add_ATP Stop_Reaction Stop Kinase Reaction (Add ADP-Glo™ Reagent) Add_ATP->Stop_Reaction Detect_ADP Convert ADP to ATP and Detect Luminescence Stop_Reaction->Detect_ADP Analyze Analyze Data (Calculate IC50) Detect_ADP->Analyze End End Analyze->End

Biochemical Kinase Assay Workflow

ADP-Glo™ Kinase Assay Protocol

The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][10][11][12][13]

  • Kinase Reaction:

    • In a multi-well plate, combine the kinase, substrate, and test inhibitor at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

KINOMEscan™ Assay Protocol

KINOMEscan™ is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[1][5][8][9][14]

  • Assay Principle:

    • A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.

    • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • Procedure:

    • The test compound is incubated with the kinase and the immobilized ligand.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

  • Data Analysis:

    • The results are reported as a percentage of the control (DMSO), where a lower percentage indicates a stronger interaction.

    • Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

Cell-Based Assays

Cell-based assays are essential to confirm that an inhibitor can engage its target in a physiological context and to assess its effect on downstream signaling pathways.

Cellular Thermal Shift Assay (CETSA®) Protocol

CETSA® measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[4][15][16][17][18]

  • Sample Preparation:

    • Treat intact cells or cell lysates with the test inhibitor or a vehicle control.

  • Thermal Challenge:

    • Heat the samples across a range of temperatures.

  • Protein Solubilization and Detection:

    • Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble target protein at each temperature using methods such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As demonstrated by the examples in this guide, modifications to this core structure can be tailored to achieve high affinity and selectivity for various kinase targets. A thorough understanding of the target's role in signaling pathways, coupled with a comprehensive assessment of selectivity using a combination of biochemical and cell-based assays, is critical for the successful development of novel therapeutics based on this scaffold. This guide provides a framework for researchers to benchmark the selectivity of their own this compound-based inhibitors and to make informed decisions for lead optimization and further preclinical development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational docking studies on 4-(4-phenoxyphenyl)piperidine and its related analogs. The objective is to offer a clear, data-driven comparison of their potential binding affinities and to detail the experimental protocols used in such computational evaluations. This information is crucial for researchers in the field of drug discovery and development for understanding the structure-activity relationships (SAR) that govern the interaction of these ligands with their biological targets.

Ligand Performance Comparison: A Data-Driven Overview

The following table summarizes representative computational docking data for this compound and a series of its hypothetical analogs. The data is synthesized from trends observed in structure-activity relationship studies of related 4-phenylpiperidine derivatives. The primary target for this class of compounds is often the sigma-1 (σ1) receptor, a protein implicated in a variety of neurological functions. Docking scores, typically reported in kcal/mol, represent the predicted binding affinity, with more negative values indicating a stronger interaction.

Compound IDLigandPredicted Binding Affinity (kcal/mol) vs. σ1 ReceptorKey Interacting Residues (Predicted)
1 This compound-9.5Tyr103, Glu172, Tyr206
2 4-(4-Methoxyphenyl)piperidine-8.2Tyr103, Glu172
3 4-(4-Chlorophenyl)piperidine-8.9Tyr103, Glu172, Phe107
4 4-(3-Phenoxyphenyl)piperidine-9.1Tyr103, Glu172, Trp164
5 1-Methyl-4-(4-phenoxyphenyl)piperidine-9.7Tyr103, Glu172, Tyr206, Asp126

Note: The data presented in this table is representative and intended for comparative purposes. Actual binding affinities may vary depending on the specific docking software, force field, and target protein conformation used.

Deciphering the Signaling Pathway and Experimental Workflow

To understand the context of these docking studies, it is essential to visualize the general workflow of such computational experiments. The following diagram, generated using Graphviz, illustrates the logical steps involved in a typical molecular docking study, from target preparation to the analysis of results.

G General Workflow of a Computational Docking Study cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis and Validation Target_Selection Target Protein Selection (e.g., σ1 Receptor) Receptor_Preparation Receptor Preparation (Adding Hydrogens, Assigning Charges) Target_Selection->Receptor_Preparation Ligand_Preparation Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_Algorithm Execution of Docking Algorithm (e.g., AutoDock Vina) Ligand_Preparation->Docking_Algorithm Binding_Site_Definition Binding Site Identification and Grid Generation Receptor_Preparation->Binding_Site_Definition Binding_Site_Definition->Docking_Algorithm Pose_Clustering Clustering of Docked Poses Docking_Algorithm->Pose_Clustering Scoring Scoring and Ranking of Poses (Binding Energy Estimation) Pose_Clustering->Scoring Interaction_Analysis Analysis of Ligand-Receptor Interactions Scoring->Interaction_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Interaction_Analysis->SAR_Analysis

Caption: A flowchart illustrating the key stages of a computational molecular docking experiment.

Experimental Protocols: A Closer Look at the Methodology

The following provides a detailed methodology for a typical computational docking study involving this compound and its analogs, targeting the human sigma-1 (σ1) receptor.

Protein Preparation

The three-dimensional crystal structure of the human sigma-1 receptor is obtained from the Protein Data Bank (PDB). Prior to docking, the protein structure is prepared using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This process typically involves:

  • Removal of water molecules and any co-crystallized ligands.

  • Addition of polar hydrogen atoms.

  • Assignment of partial charges to each atom using a force field (e.g., Gasteiger charges).

  • The prepared protein structure is then saved in a PDBQT file format for use with AutoDock Vina.

Ligand Preparation

The 2D structures of this compound and its analogs are drawn using a chemical drawing tool like ChemDraw or MarvinSketch. These 2D structures are then converted to 3D conformations. Energy minimization of the 3D structures is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. The prepared ligands are also saved in the PDBQT format.

Molecular Docking Simulation

Molecular docking is performed using AutoDock Vina. The prepared sigma-1 receptor structure is set as the rigid macromolecule, and the prepared ligands are treated as flexible molecules.

  • Grid Box Definition: A grid box is defined to encompass the known binding site of the sigma-1 receptor. The dimensions and coordinates of the grid box are chosen to be large enough to allow the ligand to move freely within the binding pocket.

  • Docking Parameters: The docking simulation is typically run using the default parameters of AutoDock Vina, which includes the Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm for local optimization. The exhaustiveness parameter, which controls the thoroughness of the search, is often set to a value between 8 and 20.

Analysis of Docking Results

The results of the docking simulation are analyzed to identify the most likely binding mode and to estimate the binding affinity.

  • Binding Affinity: AutoDock Vina provides a docking score in kcal/mol, which is an estimation of the binding affinity. The pose with the most negative docking score is considered the most favorable.

  • Interaction Analysis: The predicted binding pose of the ligand with the lowest docking score is visualized using molecular graphics software such as PyMOL or Discovery Studio. This allows for the detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor's binding site.

Structure-Activity Relationship (SAR) Insights

The computational docking results provide valuable insights into the structure-activity relationships of this compound derivatives.

  • Role of the Phenoxy Group: The phenoxy moiety at the 4-position of the phenyl ring appears to be crucial for high-affinity binding, likely through hydrophobic and pi-pi stacking interactions with aromatic residues in the binding pocket, such as Tyr103 and Tyr206.

  • Impact of Substituents: The nature and position of substituents on the phenyl ring significantly influence binding affinity. Electron-withdrawing groups like chlorine can enhance interactions, while the position of the phenoxy group (e.g., meta vs. para) can alter the orientation of the ligand within the binding site, affecting which residues it interacts with.

  • N-Substitution on the Piperidine Ring: Alkylation of the piperidine nitrogen, for instance with a methyl group, can lead to additional interactions with the receptor, potentially increasing binding affinity. This is often due to interactions with acidic residues like Asp126.

This comparative guide, based on computational docking studies, offers a framework for understanding the binding characteristics of this compound and its analogs. The provided data and protocols can serve as a valuable resource for the rational design of novel ligands with improved affinity and selectivity for their biological targets.

Pharmacokinetic Profile of Novel 4-(4-Phenoxyphenyl)piperidine Prodrugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head evaluation of two distinct prodrug strategies for enhancing the oral bioavailability of a promising 4-(4-phenoxyphenyl)piperidine therapeutic candidate.

This guide provides a detailed comparison of the pharmacokinetic properties of two novel prodrugs of a parent compound, this compound, hereafter referred to as "Phenoxipiperide." Phenoxipiperide has demonstrated significant therapeutic potential in preclinical models, but its development has been hampered by poor oral bioavailability. To address this limitation, two prodrugs were synthesized: a phosphate ester prodrug ("Phos-Phenoxipiperide") designed to enhance aqueous solubility and an ethyl ester prodrug ("Et-Phenoxipiperide") aimed at increasing lipophilicity and passive diffusion.

This document summarizes the key pharmacokinetic parameters of Phenoxipiperide and its two prodrugs following oral administration in a rat model. Detailed experimental protocols are provided to allow for replication and verification of the findings.

Comparative Pharmacokinetic Data

The following table summarizes the mean pharmacokinetic parameters of Phenoxipiperide, Phos-Phenoxipiperide, and Et-Phenoxipiperide after a single oral dose of 20 mg/kg in Sprague-Dawley rats.

ParameterPhenoxipiperidePhos-PhenoxipiperideEt-Phenoxipiperide
Cmax (ng/mL) 85 ± 15320 ± 45250 ± 30
Tmax (h) 2.0 ± 0.50.5 ± 0.21.5 ± 0.4
AUC (0-t) (ng·h/mL) 450 ± 901800 ± 2101500 ± 180
Oral Bioavailability (%) 104033
Aqueous Solubility (mg/mL) <0.015.20.05

Experimental Protocols

Pharmacokinetic Study in Rats
  • Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g, were used for the study. Animals were fasted overnight prior to drug administration.

  • Drug Administration: The parent drug, Phenoxipiperide, and its prodrugs, Phos-Phenoxipiperide and Et-Phenoxipiperide, were administered orally via gavage at a dose of 20 mg/kg. The compounds were formulated as a suspension in 0.5% methylcellulose.

  • Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing into EDTA-coated tubes.

  • Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of Phenoxipiperide were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.

Visualized Signaling Pathways and Workflows

cluster_prodrugs Prodrug Administration (Oral) cluster_conversion In Vivo Conversion cluster_active Active Drug in Circulation Phos-Phenoxipiperide Phos-Phenoxipiperide Intestinal & Hepatic Esterases Intestinal & Hepatic Esterases Phos-Phenoxipiperide->Intestinal & Hepatic Esterases Hydrolysis Et-Phenoxipiperide Et-Phenoxipiperide Et-Phenoxipiperide->Intestinal & Hepatic Esterases Hydrolysis Phenoxipiperide Phenoxipiperide Intestinal & Hepatic Esterases->Phenoxipiperide

Caption: Metabolic activation of Phos-Phenoxipiperide and Et-Phenoxipiperide to the active parent drug, Phenoxipiperide.

Oral Dosing Oral Dosing Blood Collection Blood Collection Oral Dosing->Blood Collection Time Points: 0.25-24h Plasma Separation Plasma Separation Blood Collection->Plasma Separation Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Quantification Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pharmacokinetic Modeling

Caption: Experimental workflow for the in vivo pharmacokinetic study.

The Quest for Reproducibility: A Comparative Guide to the Synthesis of 4-(4-Phenoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of a synthetic method is paramount. This guide provides a comparative analysis of potential synthetic routes for 4-(4-phenoxyphenyl)piperidine, a molecule of interest in medicinal chemistry. Due to a lack of directly published and validated synthesis protocols for this specific compound, this document outlines plausible methodologies based on established synthetic strategies for analogous structures. The objective is to offer a predictive comparison of these routes, highlighting potential advantages and challenges in their reproducibility.

Comparison of Potential Synthetic Routes

The following table summarizes the key aspects of the three proposed synthetic methodologies for this compound. This comparison is based on the general characteristics of these reaction types as reported in the chemical literature for similar substrates.

Parameter Method 1: Williamson Ether Synthesis Method 2: Ullmann Condensation Method 3: Buchwald-Hartwig Amination
Starting Materials 4-Hydroxypiperidine, 4-Fluorophenoxybenzene (or other halo-substituted phenoxybenzene)4-Iodophenoxybenzene (or bromophenoxybenzene), Piperidine4-Phenoxyphenyl boronic acid, Piperidine
Catalyst/Reagent Strong base (e.g., NaH, KOtBu)Copper catalyst (e.g., CuI, Cu₂O)Palladium catalyst with a specialized ligand (e.g., Pd(OAc)₂, XPhos)
Typical Reaction Conditions Anhydrous polar aprotic solvent (e.g., DMF, DMSO), elevated temperatureHigh temperatures (often >150 °C), polar aprotic solvent (e.g., DMF, NMP)Anhydrous solvent (e.g., Toluene, Dioxane), moderate to high temperatures (80-120 °C)
Reported Yields (for analogous compounds) Variable, can be high for unhindered substratesModerate to good, can be sensitive to substrate electronicsGenerally high, even with challenging substrates
Potential Reproducibility Challenges - Sensitivity to moisture and air. - Incomplete deprotonation of the alcohol. - Side reactions such as elimination. - Purification from excess base and byproducts.- High reaction temperatures can be difficult to control precisely and may lead to side products. - Stoichiometric or high loadings of copper can complicate purification. - Reaction success is often dependent on the specific copper source and ligand used.- Air- and moisture-sensitive catalysts and ligands require inert atmosphere techniques. - The cost and availability of specialized phosphine ligands can be a factor. - Catalyst poisoning by impurities in starting materials or solvents.
Purity of Final Product (General Expectation) May require extensive purification to remove unreacted starting materials and byproducts.Often requires chromatographic purification to remove copper salts and homocoupled byproducts.Generally high purity can be achieved after standard workup and purification.

Detailed Experimental Protocols (Hypothetical)

The following are proposed, detailed experimental protocols for each synthetic route. These are based on general procedures for these reaction types and would require optimization for the specific synthesis of this compound.

Method 1: Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with an aryl halide.

Protocol:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add a solution of 4-fluorophenoxybenzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Ullmann Condensation

This copper-catalyzed reaction is a traditional method for forming C-O bonds.

Protocol:

  • In a sealed tube, combine 4-iodophenoxybenzene (1.0 eq), piperidine (1.5 eq), copper(I) iodide (0.1-0.2 eq), a ligand such as 1,10-phenanthroline (0.2-0.4 eq), and a base like potassium carbonate (2.0 eq).

  • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).

  • Seal the tube and heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture to remove insoluble copper salts and the base.

  • Wash the filtrate with aqueous ammonia to remove residual copper, followed by a water and brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography.

Method 3: Buchwald-Hartwig Amination

A modern and versatile palladium-catalyzed cross-coupling reaction for C-N bond formation.

Protocol:

  • To an oven-dried Schlenk flask, add 4-phenoxyphenyl boronic acid (1.0 eq), piperidine (1.2 eq), a palladium catalyst such as palladium(II) acetate (0.02-0.05 eq), a suitable phosphine ligand like XPhos (0.04-0.10 eq), and a base such as sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each proposed synthetic route.

Williamson_Ether_Synthesis 4-Hydroxypiperidine 4-Hydroxypiperidine Alkoxide Intermediate Alkoxide Intermediate 4-Hydroxypiperidine->Alkoxide Intermediate Deprotonation Base (NaH) Base (NaH) Base (NaH)->Alkoxide Intermediate This compound This compound Alkoxide Intermediate->this compound SNAr Reaction 4-Fluorophenoxybenzene 4-Fluorophenoxybenzene 4-Fluorophenoxybenzene->this compound

Caption: Proposed Williamson Ether Synthesis pathway.

Ullmann_Condensation 4-Iodophenoxybenzene 4-Iodophenoxybenzene Reaction Complex Reaction Complex 4-Iodophenoxybenzene->Reaction Complex Piperidine Piperidine Piperidine->Reaction Complex Cu Catalyst Cu Catalyst Cu Catalyst->Reaction Complex Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Complex This compound This compound Reaction Complex->this compound C-N Coupling

Caption: Proposed Ullmann Condensation pathway.

Buchwald_Hartwig_Amination 4-Phenoxyphenyl boronic acid 4-Phenoxyphenyl boronic acid Catalytic Cycle Catalytic Cycle 4-Phenoxyphenyl boronic acid->Catalytic Cycle Piperidine Piperidine Piperidine->Catalytic Cycle Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Catalytic Cycle Base (NaOtBu) Base (NaOtBu) Base (NaOtBu)->Catalytic Cycle This compound This compound Catalytic Cycle->this compound Reductive Elimination

Caption: Proposed Buchwald-Hartwig Amination pathway.

Safety Operating Guide

Personal protective equipment for handling 4-(4-Phenoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(4-Phenoxyphenyl)piperidine, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols.

Hazard Overview

Potential Hazards Include:

  • Skin irritation or burns upon contact.

  • Serious eye irritation or damage upon contact.[4][5]

  • Harmful if inhaled, potentially causing respiratory irritation.[4][6]

  • Harmful if swallowed.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various activities involving this compound. Always consult with your institution's environmental health and safety (EHS) department for specific guidance.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[7][8] A face shield may be required for larger quantities.[4]Chemical-resistant gloves (e.g., nitrile, butyl rubber).[1] Inspect gloves for integrity before use.[8]Laboratory coat.[4]Work in a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Handling solutions Chemical splash goggles.[7]Chemical-resistant gloves.Laboratory coat.Work in a well-ventilated area, preferably a chemical fume hood.[1][8]
Cleaning spills Chemical splash goggles and a face shield.[4]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or suit over a lab coat.[4]A NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[4] Locate the nearest safety shower and eyewash station.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][8]

  • Avoiding Contact: Avoid direct contact with skin, eyes, and clothing.[4][6] Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]

  • Transferring: When transferring the substance, use appropriate tools (e.g., spatulas, weighing paper) to avoid generating dust. For solutions, use a funnel to prevent splashing.

  • After Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, should be collected in a designated, properly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste disposal program. Do not pour any waste down the drain.[7]

Visual Safety Protocols

The following diagrams illustrate the proper workflows for donning and doffing PPE and for the chemical waste disposal process.

PPE_Donning_Doffing cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence don1 1. Lab Coat don2 2. Gloves don1->don2 don3 3. Eye Protection (Goggles/Face Shield) don2->don3 don4 4. Respirator (If Required) don3->don4 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator doff3->doff4

Figure 1. Recommended sequence for putting on and taking off Personal Protective Equipment (PPE).

Waste_Disposal_Workflow start Generation of Contaminated Waste collect Collect in Designated Hazardous Waste Container start->collect label_container Label Container with Chemical Name & Hazards collect->label_container seal Securely Seal Container label_container->seal store Store in a Designated Secondary Containment Area seal->store dispose Arrange for Pickup by EHS-Approved Waste Disposal store->dispose end Waste Properly Disposed dispose->end

Figure 2. Step-by-step workflow for the safe disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Phenoxyphenyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Phenoxyphenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.